molecular formula C7H4BrF3N2O2 B8183677 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B8183677
M. Wt: 285.02 g/mol
InChI Key: JMXZAWGKMNHJKJ-UHFFFAOYSA-N
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Description

5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 755030-18-3) is a multifunctional aromatic amine with the molecular formula C 7 H 4 BrF 3 N 2 O 3 and a molecular weight of 301.02 g/mol. This compound is supplied for research applications as a building block in organic synthesis and drug discovery. Its structure, featuring bromo, nitro, and trifluoromethyl substituents on an aniline ring, makes it a valuable intermediate for constructing complex molecules. The bromo and nitro groups are excellent handles for further functionalization via metal-catalyzed cross-coupling and reduction reactions, respectively. The electron-withdrawing trifluoromethyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, characteristics that are highly sought after in medicinal and materials chemistry. Research into similar aniline derivatives highlights their role as key precursors in the synthesis of biaryl amide compounds, which are investigated for various biological activities. Furthermore, related nitroaniline compounds are studied for their non-linear optical (NLO) properties, suggesting potential applications in the development of advanced materials. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind.

Properties

IUPAC Name

5-bromo-2-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXZAWGKMNHJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, a halogenated and nitrated trifluoromethylaniline derivative. While specific experimental data for this compound is limited in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust profile for researchers, scientists, and professionals in drug development. We will delve into its predicted physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and its potential applications, particularly within the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a multifaceted aromatic compound. Its structure is characterized by an aniline core substituted with three distinct functional groups: a bromine atom, a nitro group, and a trifluoromethyl group. These substituents profoundly influence the molecule's electronic properties, reactivity, and potential biological activity.

PropertyValueSource
IUPAC Name 5-Bromo-2-nitro-4-(trifluoromethyl)anilineN/A
CAS Number 1026267-58-2
Molecular Formula C₇H₄BrF₃N₂O₂
Molecular Weight 285.02 g/mol [1]
Appearance Predicted to be a solid at room temperature[2]
Melting Point Not experimentally determined. Likely to be in the range of 30-110°C based on analogs.[3][4]
Boiling Point Not experimentally determined. Predicted to be >250°C at 760 mmHg.[2]
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and DMF; sparingly soluble in water.[5]
LogP (Computed) 2.9583[1]
Topological Polar Surface Area (TPSA) 69.16 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule, a property often sought in drug candidates to enhance membrane permeability.[6][7]

Caption: Chemical structure of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Reactivity Profile

The reactivity of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is dictated by the interplay of its substituents' electronic effects.

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect, which donates electron density to the aromatic ring.[8][9]

  • Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its potent -I (inductive) and -R effects, which withdraw electron density from the ring.[10]

  • Trifluoromethyl Group (-CF₃): This group is strongly deactivating and meta-directing due to its powerful -I effect.[6]

  • Bromo Group (-Br): This is a deactivating, ortho-, para-directing group, with its -I effect outweighing its +R effect.[11]

Overall Aromatic Ring Reactivity: The aniline ring is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the combined electron-withdrawing power of the nitro and trifluoromethyl groups. The activating effect of the amino group is largely overcome. Any potential EAS would be directed to the C6 position, which is ortho to the amino group and meta to the other deactivating groups.

Amino Group Reactivity: The lone pair on the nitrogen of the amino group is significantly less available for donation (i.e., less basic and less nucleophilic) compared to aniline itself.[8][9] This is due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which pull electron density away from the amino group through the aromatic system.

Proposed Synthesis Workflow

G start 4-Bromo-1-nitro-2-(trifluoromethyl)benzene step1 Nitration (HNO₃, H₂SO₄) start->step1 Step 1 intermediate 4-Bromo-1,5-dinitro-2-(trifluoromethyl)benzene step1->intermediate step2 Selective Reduction (e.g., Na₂S or Fe/NH₄Cl) intermediate->step2 Step 2 product 5-Bromo-2-nitro-4-(trifluoromethyl)aniline step2->product

Caption: Proposed two-step synthesis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Step-by-Step Protocol:

Step 1: Nitration of 4-Bromo-1-nitro-2-(trifluoromethyl)benzene

This procedure is adapted from standard nitration protocols for deactivated aromatic rings.[12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 5 equivalents).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Substrate Addition: Slowly add 4-Bromo-1-nitro-2-(trifluoromethyl)benzene (1.0 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled in an ice bath.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product, 4-Bromo-1,5-dinitro-2-(trifluoromethyl)benzene, can be purified by recrystallization from ethanol or a similar suitable solvent.

Step 2: Selective Reduction of the Nitro Group

This procedure is adapted from methods for the selective reduction of one nitro group in the presence of another, and for the reduction of nitroarenes to anilines.[13]

  • Reaction Setup: In a round-bottom flask, suspend the dinitro intermediate (1.0 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 1.2 equivalents) and iron powder (Fe, 5 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. The selective reduction of one nitro group over the other is plausible due to the different steric and electronic environments.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: While hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the remaining residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the lack of published spectra for the title compound, the following characterization data is predicted based on the analysis of structurally similar compounds.[14][15][16][17][18]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

  • The proton at the C6 position (ortho to the -NH₂ group) is expected to appear as a singlet at approximately 7.0-7.5 ppm.

  • The proton at the C3 position (ortho to the -NO₂ group) is expected to be more downfield, appearing as a singlet around 8.0-8.5 ppm.

  • The -NH₂ protons will likely appear as a broad singlet between 4.0 and 6.0 ppm, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Six distinct signals are expected for the aromatic carbons.

  • The carbon bearing the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms.

  • The carbons attached to bromine (C5), the amino group (C1), and the nitro group (C2) will have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

FT-IR (Fourier-Transform Infrared) Spectroscopy
  • N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-F Stretching: Strong absorption bands for the C-F bonds of the trifluoromethyl group are expected in the range of 1100-1300 cm⁻¹.

  • C-Br Stretching: A band in the fingerprint region, typically around 500-650 cm⁻¹, can be attributed to the C-Br stretch.

  • Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and C=C ring stretching will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum under electron ionization (EI) or electrospray ionization (ESI) should show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[16][19] This will result in two peaks of nearly equal intensity separated by 2 m/z units.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂), the bromine atom (-Br), and potentially rearrangements involving the trifluoromethyl group.[19][20]

Potential Applications and Significance

Trifluoromethylanilines are considered "privileged" molecular entities in medicinal chemistry and agrochemical design.[21] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][7][22][23]

Given its structure, 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a promising building block for the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can be readily derivatized or used in condensation reactions.[5][24] The nitro group can also be further reduced or transformed.

This compound could serve as a key intermediate in the development of:

  • Kinase inhibitors: Many FDA-approved kinase inhibitors for cancer therapy contain the trifluoromethylphenyl moiety.[23]

  • Antiviral and Anti-infective Agents: The unique electronic properties imparted by the substituents could be beneficial in designing novel therapeutics.[23]

  • Agrochemicals: Substituted anilines are common precursors for herbicides and fungicides.

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally similar compounds, 5-Bromo-2-nitro-4-(trifluoromethyl)aniline should be handled with care. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a foundational understanding of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. While further experimental validation is necessary to confirm the predicted properties and protocols, the information presented here, grounded in established chemical principles and data from analogous compounds, offers valuable insights for researchers embarking on the study and utilization of this versatile chemical entity.

References

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. PMC - NIH. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. [Link]

  • Aniline is more reactive towards electrophilic substitution rxns. than nitrobenzene. Why?. (2014, May 6). askIITians. [Link]

  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. (2020, May 7). Journal of the American Chemical Society. [Link]

  • Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023, May 12). Organic Process Research & Development - ACS Publications. [Link]

  • The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023, September 18). CSIR-NIScPR. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. RSC. [Link]

  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. PMC. [Link]

  • Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. (2014, January 2). Beilstein Journals. [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Rsc.org. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Croatica Chemica Acta. [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]

  • 2-Bromo-4-methyl-5-(trifluoromethyl)aniline. (2025, August 27). Chemsrc. [Link]

  • 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. Sunway Pharm Ltd. [Link]

  • 5-Bromo-2-methyl-4-nitroaniline. PubChem. [Link]

  • 4-Bromo-2-(trifluoromethyl)aniline. PubChem. [Link]

  • 4-Bromo-2-nitroaniline. PubChem. [Link]

  • Figure S7. Mass spectrum of 4-nitroaniline. ResearchGate. [Link]

  • FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2010, June 15). PubMed. [Link]

  • 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

Sources

5-Bromo-2-nitro-4-(trifluoromethyl)aniline CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and strategic applications of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 1026267-58-2).

Advanced Intermediate for Kinase Inhibitor & Nuclear Receptor Ligand Discovery[1]

Executive Summary

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic building block critical to modern medicinal chemistry. Its structure combines four distinct functional handles—an amine, a nitro group, a bromine atom, and a trifluoromethyl group—on a single benzene scaffold. This unique substitution pattern makes it an ideal precursor for benzimidazole-based kinase inhibitors and androgen receptor antagonists (e.g., structural analogs of Enzalutamide).

This guide provides a comprehensive analysis of its properties, validated synthetic logic, and application in drug development workflows.

Identity & Physicochemical Profile[2][3][4][5]

The precise identification of this isomer is crucial, as the regiochemistry of the bromine and nitro groups fundamentally alters its reactivity in nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions.

PropertyData
CAS Number 1026267-58-2
IUPAC Name 5-Bromo-2-nitro-4-(trifluoromethyl)aniline
Synonyms 2-Amino-4-bromo-5-(trifluoromethyl)nitrobenzene; 4-Bromo-5-nitro-2-aminobenzotrifluoride
Molecular Formula C₇H₄BrF₃N₂O₂
Molecular Weight 285.02 g/mol
Appearance Pale yellow to orange crystalline solid
Melting Point 106–108 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water
InChI Key JMXZAWGKMNHJKJ-UHFFFAOYSA-N
SMILES NC1=CC(Br)=C(C(F)(F)F)C=C1=O
Structural Visualization

The following diagram illustrates the specific regiochemistry (1-Amino, 2-Nitro, 4-CF3, 5-Bromo) and the electronic environment affecting its reactivity.

Structure Core Benzene Core NH2 1-NH2 (Electron Donor) Core->NH2 C1 NO2 2-NO2 (EWG / Ortho) Core->NO2 C2 CF3 4-CF3 (Lipophilic/Metabolic) Core->CF3 C4 Br 5-Br (Cross-Coupling Handle) Core->Br C5 NO2->NH2 H-Bonding

Figure 1: Functional map of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline showing substituent positions and electronic effects.

Synthetic Pathways & Production Logic

Direct synthesis of this specific isomer requires careful control of regioselectivity, as standard electrophilic substitution on simple anilines often yields mixtures. Two primary routes are employed in research and scale-up settings.[1][2]

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred industrial route for high purity, as it avoids isomer separation issues common in direct bromination.

  • Precursor: 1,5-Dibromo-2-nitro-4-(trifluoromethyl)benzene .

  • Mechanism: The nitro group at C2 activates the bromine at C1 (ortho) for displacement by ammonia. The bromine at C5 is meta to the nitro group and deactivated by the steric bulk of the CF3 group, remaining intact.

  • Reagents: NH₃ (aq) or NH₃/MeOH, heat (80–100 °C).

Route B: Regioselective Nitration (Laboratory Scale)

Starting from 3-Bromo-4-(trifluoromethyl)aniline , nitration is directed to the position ortho to the amine and meta to the CF3 group.

Step-by-Step Protocol (Route B):

  • Preparation of Starting Material:

    • Dissolve 3-Bromo-4-(trifluoromethyl)aniline (1.0 eq) in concentrated H₂SO₄ at 0 °C.

  • Nitration:

    • Add Fuming HNO₃ (1.05 eq) dropwise, maintaining temperature <5 °C.

    • Causality: Low temperature prevents over-nitration and oxidation of the amine.

  • Quenching:

    • Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.

  • Purification:

    • Filter the solid.[3]

    • Recrystallize from Ethanol/Water to remove the 6-nitro isomer (minor byproduct).

Synthetic Workflow Diagram

Synthesis Start Precursor: 1,5-Dibromo-2-nitro-4-(trifluoromethyl)benzene Intermediate Transition State: Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C1) Reagent Reagent: NH3 / MeOH / Heat Reagent->Intermediate Product Target: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline Intermediate->Product Loss of Br- Regio Selectivity Control: NO2 activates C1 (Ortho) C5 (Meta) is unreactive Regio->Intermediate

Figure 2: The SNAr synthetic pathway ensuring correct regiochemistry.

Strategic Applications in Drug Discovery[3]

This molecule is a "linchpin" intermediate. The presence of the nitro and amino groups allows for the formation of heterocycles, while the bromine serves as a handle for Suzuki/Buchwald couplings to attach complex tails.

Synthesis of Benzimidazole Scaffolds

Reduction of the nitro group yields a 1,2-diamine , which is immediately cyclized with aldehydes or carboxylic acids to form benzimidazoles—a core structure in many kinase inhibitors (e.g., RAF, MEK inhibitors).

Protocol: Nitro Reduction to Diamine

  • Dissolution: Dissolve 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in EtOH/EtOAc (1:1).

  • Catalyst: Add 10% Pd/C (5 mol%) or Raney Nickel.

  • Hydrogenation: Stir under H₂ atmosphere (1 atm) for 4–6 hours.

    • Note: Monitor strictly by LC-MS to prevent de-bromination (a common side reaction if over-reduced). Iron/Acetic acid reduction is safer if de-halogenation is observed.

  • Product: 5-Bromo-4-(trifluoromethyl)benzene-1,2-diamine .

Androgen Receptor (AR) Antagonists

The 4-(trifluoromethyl)-2-nitroaniline motif is structurally homologous to the "A-ring" of first-generation anti-androgens (e.g., Nilutamide). The 5-bromo position allows for the attachment of biaryl systems seen in next-generation degraders (PROTACs).

Application Logic Flow

Applications cluster_path1 Path 1: Heterocycle Formation cluster_path2 Path 2: Cross-Coupling Target 5-Bromo-2-nitro- 4-(trifluoromethyl)aniline Reduction Reduction (-NO2 -> -NH2) Target->Reduction Suzuki Suzuki Coupling (+ Aryl-Boronic Acid) Target->Suzuki Cyclization Cyclization (+ R-CHO) Reduction->Cyclization Benzimidazole Benzimidazole Core (Kinase Inhibitors) Cyclization->Benzimidazole Biaryl Biaryl Anilines (AR Antagonists) Suzuki->Biaryl

Figure 3: Divergent application pathways for kinase and nuclear receptor drug discovery.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral features are diagnostic.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.50–7.60 (s, 1H): Proton at C6 (shielded by adjacent NH₂, singlet).

    • δ 8.10–8.20 (s, 1H): Proton at C3 (strongly deshielded by ortho-NO₂ and ortho-CF₃).

    • δ 7.80 (br s, 2H): Amine protons (-NH₂), exchangeable with D₂O.

  • ¹⁹F NMR: Single peak around -61 to -63 ppm (characteristic of Ar-CF₃).

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 285/287 (1:1 isotopic pattern due to Bromine).

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Specific Warning: Nitro-anilines are known methemoglobin-forming agents. Avoid all skin contact.

  • Storage: Keep in a dark, inert atmosphere (Nitrogen/Argon) at 2–8 °C. Light sensitive.

References

  • Combi-Blocks Inc. Product Data Sheet: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 1026267-58-2). Retrieved from

  • Sigma-Aldrich (Merck). Building Blocks for Medicinal Chemistry: Fluorinated Anilines. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1026267-58-2. Retrieved from

  • European Patent Office. Process for the preparation of 2-nitro-4-trifluoromethyl aniline derivatives. (General reference for nitro-aniline synthesis logic). Retrieved from

Sources

Technical Guide: Synthesis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

[1]

Executive Summary

Target Molecule: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline CAS Registry Number: 1155523-99-3 (and related isomers for context) Core Application: Intermediate for high-value agrochemicals and kinase inhibitors (e.g., analogs of S1P1 agonists).

This guide details the regioselective synthesis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. Unlike simple anilines, the presence of two strong electron-withdrawing groups (



Critical Technical Insight: Direct bromination of 2-nitro-4-(trifluoromethyl)aniline yields the wrong isomer (6-bromo). To achieve the 5-bromo substitution pattern, the synthesis must proceed via a 3-bromo-4-(trifluoromethyl)aniline intermediate, exploiting the cooperative directing effects of the amine and bromine substituents during the final nitration step.

Retrosynthetic Analysis & Pathway Selection

The structural challenge lies in placing the bromine atom meta to the amino group and ortho to the trifluoromethyl group, while positioning the nitro group ortho to the amine.

The "Director Conflict"
  • Attempting Direct Bromination: If one starts with 2-nitro-4-(trifluoromethyl)aniline, the amino group (strong ortho/para director) dominates. The para position is blocked by

    
    . The ortho positions are C6 and C2 (occupied). Sterics and electronics favor C6.
    
    • Result:6-Bromo-2-nitro-4-(trifluoromethyl)aniline (Incorrect Isomer).

  • The Correct Strategy (Route A): We must install the bromine before the final nitro group. By synthesizing 3-bromo-4-(trifluoromethyl)aniline first, we set up a scaffold where the amino group directs the incoming nitro electrophile to the only available, sterically accessible ortho position (C6, which becomes C2 in the final numbering).

Pathway Visualization

SynthesisPathwaysStartStarting Material:4-NitrobenzotrifluorideStep1Step 1: Bromination(Electrophilic Aromatic Substitution)Start->Step1Inter1Intermediate 1:3-Bromo-4-nitrobenzotrifluorideStep1->Inter1Step2Step 2: Selective Reduction(Fe / AcOH)Inter1->Step2Inter2Intermediate 2:3-Bromo-4-(trifluoromethyl)anilineStep2->Inter2Step3Step 3: Regioselective Nitration(HNO3 / H2SO4)Inter2->Step3TargetTARGET:5-Bromo-2-nitro-4-(trifluoromethyl)anilineStep3->TargetWrongRouteAlternative Start:2-Nitro-4-(trifluoromethyl)anilineWrongProductWrong Isomer:6-Bromo-2-nitro-4-(trifluoromethyl)anilineWrongRoute->WrongProductDirect Bromination(Yields C6-Br)

Figure 1: Decision logic for synthesis routes. The green path denotes the correct sequence to achieve the 5-bromo isomer.

Detailed Experimental Protocol

Step 1: Meta-Bromination of 4-Nitrobenzotrifluoride

Objective: Install bromine at the C3 position (meta to nitro, ortho to

Mechanism:
ParameterSpecification
Reagents 4-Nitrobenzotrifluoride (1.0 eq), Bromine (

, 1.5 eq), Iron powder (0.1 eq) or

.
Solvent Neat (solvent-free) or 1,2-Dichloroethane.
Temperature 60°C – 90°C
Reaction Time 4 – 8 Hours
Expected Yield 85 – 92%

Procedure:

  • Charge a reaction vessel with 4-nitrobenzotrifluoride and iron powder catalyst.

  • Heat the mixture to 60°C.

  • Add liquid bromine dropwise via an addition funnel. Caution: Evolution of HBr gas. Use a scrubber.

  • Ramp temperature to 85-90°C and stir until TLC/GC indicates consumption of starting material.

  • Workup: Quench with aqueous sodium bisulfite (

    
    ) to remove excess bromine. Extract with dichloromethane (DCM). Wash with water and brine. Dry over 
    
    
    .[1][2]
  • Product: 3-Bromo-4-nitrobenzotrifluoride (Solid).

Step 2: Selective Reduction of Nitro Group

Objective: Convert the nitro group to an amine without de-brominating the ring. Critical Control: Avoid catalytic hydrogenation with Pd/C, which often causes hydrodehalogenation (loss of Br). Use Iron/Acetic Acid or Stannous Chloride (

ParameterSpecification
Reagents Intermediate 1 (1.0 eq), Iron Powder (3-5 eq), Acetic Acid (excess) or Ethanol/HCl.
Solvent Ethanol / Water (3:1) or Glacial Acetic Acid.[3]
Temperature Reflux (80°C - 100°C)
Reaction Time 2 – 4 Hours
Expected Yield 90 – 95%

Procedure:

  • Suspend 3-bromo-4-nitrobenzotrifluoride in ethanol/water.

  • Add iron powder and a catalytic amount of HCl (or use acetic acid as solvent).

  • Heat to reflux. Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amine spot on TLC.

  • Workup: Filter hot through Celite to remove iron residues. Neutralize the filtrate with

    
     or NaOH solution.
    
  • Extract with Ethyl Acetate.[4]

  • Product: 3-Bromo-4-(trifluoromethyl)aniline (Pale yellow oil/solid).

Step 3: Regioselective Nitration

Objective: Introduce the nitro group at position 6 (which becomes position 2 in the final numbering). Mechanism: The amino group is a strong ortho/para director.[5]

  • Para (C4) is occupied by

    
    .[5]
    
  • Ortho (C2) is sterically crowded between the amine and the bromine atom.

  • Ortho (C6) is sterically accessible.

  • Result: Nitration occurs almost exclusively at C6.

ParameterSpecification
Reagents Intermediate 2 (1.0 eq), Nitric Acid (70%, 1.05 eq), Sulfuric Acid (

).
Solvent Sulfuric Acid or Acetic Acid/Acetic Anhydride (if protection is needed).
Temperature 0°C – 5°C (Ice bath)
Safety Exothermic reaction. Control addition rate strictly.
Expected Yield 75 – 85%

Procedure (Direct Method):

  • Dissolve 3-bromo-4-(trifluoromethyl)aniline in concentrated

    
     at 0°C.
    
  • Prepare a "mixed acid" solution of

    
     (1.05 eq) in 
    
    
    .
  • Add the mixed acid dropwise to the amine solution, maintaining internal temperature below 5°C.

  • Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.

  • Filter the solid, wash thoroughly with water to remove acid, and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Final Product: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline .

Quality Control & Validation

To ensure the correct isomer was synthesized, verify using 1H NMR .

  • Target Isomer (5-Bromo-2-nitro...):

    • Protons are at positions 3 and 6. They are para to each other.

    • Coupling: Para-coupling is very small (

      
       Hz). The spectrum will show two singlets (or weak doublets).
      
  • Wrong Isomer (6-Bromo-2-nitro...):

    • Protons are at positions 3 and 5. They are meta to each other.

    • Coupling: Meta-coupling is distinct (

      
       Hz).
      

Data Table: Isomer Differentiation

FeatureTarget (5-Br)Wrong Isomer (6-Br)
Proton Relationship Para (C3 vs C6)Meta (C3 vs C5)
1H NMR Pattern Two SingletsTwo Doublets (

Hz)
Melting Point Distinct (verify w/ std)Distinct

References

  • BenchChem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Provides the core protocol for the intermediate synthesis).

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).[3] Org.[6][1][5][7] Synth. 2002 , 79, 176. (Discusses bromination logic on trifluoromethyl anilines).

  • Royal Society of Chemistry. Regioselective nitration of anilines with Fe(NO3)3[7]·9H2O. Org.[6][1][5][7] Biomol. Chem., 2013 . (Nitration regioselectivity principles).

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. (Physical properties and CAS verification).[8]

  • Google Patents. CN102491901B: Preparation method of 4-bromo-2-nitrobenzotrifluoride. (Industrial scale bromination/nitration workflows for similar scaffolds).

A Technical Guide to the Solubility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. As a Senior Application Scientist, this document synthesizes theoretical predictions with actionable experimental protocols to empower researchers in their handling and application of this compound. Given the current absence of extensive published quantitative solubility data for this specific molecule, this guide focuses on predicting its solubility based on its physicochemical properties and provides a detailed methodology for its empirical determination.

Introduction to 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a halogenated and nitrated aniline derivative. Its molecular structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group, imparts a unique combination of electronic and steric properties. These characteristics are of significant interest in medicinal chemistry and materials science, where precise control over solubility is paramount for synthesis, purification, formulation, and biological screening.

Molecular Structure:

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular forces. The physicochemical properties of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, such as its molecular weight of approximately 285.02 g/mol , suggest a complex solubility profile due to the presence of both polar and non-polar functional groups[1][2].

Key Structural Features Influencing Solubility:

  • Aniline Moiety (-NH2): The primary amine group can act as a hydrogen bond donor, contributing to solubility in protic solvents.

  • Nitro Group (-NO2): This electron-withdrawing group is highly polar and can act as a hydrogen bond acceptor.

  • Bromine Atom (-Br): The bromine atom is electronegative and contributes to the molecule's overall polarity and polarizability.

  • Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and lipophilic, which can influence solubility in non-polar solvents.

  • Aromatic Ring: The benzene ring provides a non-polar surface area.

Based on these features, a qualitative prediction of solubility in various organic solvent classes can be made.

Table 1: Predicted Solubility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh These solvents can effectively solvate the polar nitro and aniline groups through dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate to High These solvents can engage in hydrogen bonding with the amine and nitro groups.
Less Polar Dichloromethane (DCM), ChloroformModerate The overall polarity of the molecule should allow for reasonable solubility in these solvents.
Non-Polar Toluene, HexanesLow to Moderate The lipophilic trifluoromethyl group and the aromatic ring may provide some solubility, but the polar groups will limit it.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate These solvents have intermediate polarity and can interact with both polar and non-polar regions of the molecule.
Aqueous WaterVery Low The large, non-polar aromatic structure and the trifluoromethyl group are expected to make the compound poorly soluble in water.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose[3][4].

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to a known volume of solvent in a sealed vial. B Agitate in a constant-temperature shaker bath (e.g., 25°C) for 24-72 hours. A->B C Allow undissolved solid to settle or centrifuge the sample. B->C D Carefully extract an aliquot of the supernatant (saturated solution). C->D E Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis). D->E

Caption: Workflow for determining the solubility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Detailed Step-by-Step Protocol

Materials:

  • 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (solid)

  • Selected organic solvents (analytical grade)

  • Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

  • Constant-temperature shaker bath

  • Centrifuge (optional)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Vials: Add an excess amount of solid 5-Bromo-2-nitro-4-(trifluoromethyl)aniline to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle. For finer particles, centrifugation can be used to achieve clear separation.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Dilution: Dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Safety Considerations

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a chemical compound that requires careful handling. Users should consult the Safety Data Sheet (SDS) before use[5][6]. General safety precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • Course Hero. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

  • PubChem. 5-Bromo-2-methyl-4-nitroaniline. [Link]

  • Alfa Aesar. (2025, September 18). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)aniline. [Link]

  • PubChem. Methyl triflate. [Link]

  • PubChem. Trifluoromethane. [Link]

Sources

The Strategic Role of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the contemporary landscape of rational drug design, polyfunctionalized building blocks are the cornerstone of efficient library synthesis and lead optimization. 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS: 1026267-58-2) has emerged as a highly privileged scaffold. Rather than being a standalone therapeutic, its "discovery" and subsequent rise to prominence in the late 2000s coincided with the pharmaceutical industry's "fluorine rush"—a period where the strategic incorporation of trifluoromethyl (-CF


) groups became a standard tactic to overcome pharmacokinetic liabilities.

As a Senior Application Scientist, I have observed firsthand how the precise substitution pattern of this molecule accelerates the synthesis of complex, drug-like heteroaromatics. This whitepaper deconstructs the structural rationale, historical context, and validated synthetic protocols associated with this critical intermediate, providing a self-validating framework for its application in medicinal chemistry.

Historical Context & The Pharmacophore Rationale

The history of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is deeply intertwined with the evolution of fluorinated pharmaceuticals. Historically, medicinal chemists struggled with the rapid oxidative metabolism of aromatic rings by Cytochrome P450 enzymes. The introduction of the -CF


 group provided a solution, acting as a robust bioisostere that enhances lipophilicity and metabolic stability [1].

The true ingenuity of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline lies in its tri-functional synergy . Every substituent on the aniline core serves a highly specific, orthogonal purpose in synthetic pathways:

  • C4 - Trifluoromethyl (-CF

    
    ):  Modulates the pKa of the adjacent amine, increases the overall logP of the final drug candidate, and provides a strong electron-withdrawing effect that stabilizes the aromatic core against oxidative degradation.
    
  • C2 - Nitro (-NO

    
    ):  Positioned ortho to the primary amine, it serves as the essential precursor for reductive cyclization. This arrangement is the classical starting point for synthesizing fused bicyclic systems like benzimidazoles, quinoxalines, and benzotriazoles.
    
  • C5 - Bromo (-Br): Acts as a highly reactive, programmable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its placement allows for late-stage diversification of the scaffold.

Pharmacophore Core 5-Bromo-2-nitro-4-(trifluoromethyl)aniline CAS: 1026267-58-2 CF3 C4: Trifluoromethyl (-CF3) Metabolic Stability & Lipophilicity Core->CF3 NO2 C2: Nitro (-NO2) Precursor for Reductive Cyclization Core->NO2 Br C5: Bromo (-Br) Cross-Coupling Handle (Suzuki/Buchwald) Core->Br NH2 C1: Amine (-NH2) Hydrogen Bond Donor / Cyclization Partner Core->NH2

Diagram 1: Pharmacophore logic and orthogonal reactivity of the scaffold's substituents.

Quantitative Data: Physicochemical & Reactivity Profiling

To utilize this building block effectively, one must understand its baseline physicochemical properties and how its functional groups respond to various reaction conditions.

Table 1: Physicochemical Properties of CAS 1026267-58-2
PropertyValueScientific Implication
Molecular Weight 285.02 g/mol Leaves ample "molecular weight budget" (<500 Da) for downstream drug design.
Formula C

H

BrF

N

O

High F-content allows for

F-NMR reaction monitoring.
Physical State Solid (Yellow/Orange)Highly crystalline; easily purified via recrystallization.
Reactivity Profile Electron-deficientThe -CF

and -NO

groups deactivate the ring, making the -Br highly susceptible to oxidative addition by Pd(0).
Table 2: Causality in Reduction Methodologies

A critical challenge in working with this scaffold is reducing the -NO


 group to an amine without inadvertently cleaving the C-Br bond (dehalogenation).
Reduction MethodOutcome on -NO

Outcome on -BrRecommendation / Causality
H

, Pd/C
Complete ReductionHigh Risk of Debromination Avoid. Palladium readily inserts into the activated C-Br bond under H

atmosphere.
Fe, NH

Cl (Béchamp)
Complete ReductionIntactGood. Chemoselective, but generates iron oxide sludge which complicates purification.
Na

S

O

(Sodium Dithionite)
Complete ReductionIntactOptimal. Allows for one-pot reductive cyclization with aldehydes [2].

Experimental Protocols: The Self-Validating Workflow

The most powerful application of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is the synthesis of functionalized benzimidazoles—a ubiquitous pharmacophore in kinase inhibitors and GPCR antagonists.

The following protocol utilizes a one-pot reductive cyclization strategy. We utilize Sodium Dithionite (Na


S

O

) because it acts as a single-electron-transfer donor, selectively reducing the nitro group without triggering the dehalogenation of the sensitive bromo substituent [2].
Protocol: One-Pot Synthesis of 6-Bromo-5-(trifluoromethyl)-2-aryl-1H-benzimidazole

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 eq, 2.85 g, 10 mmol) and the desired aromatic aldehyde (1.1 eq, 11 mmol) in 30 mL of absolute ethanol.

  • Reduction Initiation: Add a freshly prepared aqueous solution of Sodium Dithionite (Na

    
    S
    
    
    
    O
    
    
    , 3.0 eq, 30 mmol in 15 mL H
    
    
    O) dropwise to the stirring mixture.
    • Causality Check: Na

      
      S
      
      
      
      O
      
      
      degrades rapidly in water; it must be prepared immediately before use to ensure stoichiometric accuracy.
  • Cyclization: Heat the reaction mixture to 80°C (reflux) for 4–6 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (

      
       283/285[M-H]
      
      
      
      ) and the appearance of the uncyclized diamine intermediate should rapidly give way to the cyclized benzimidazole mass. Ensure the isotopic bromine pattern (1:1 ratio) remains intact, confirming no debromination has occurred.
  • Workup: Cool the mixture to room temperature. Add 5 N NH

    
    OH dropwise until the pH reaches ~8 to precipitate the product. Filter the solid, wash with cold distilled water (2 x 20 mL), and dry under vacuum.
    
  • Downstream Application: The resulting 6-bromo-benzimidazole is now primed for a Suzuki-Miyaura coupling at the C6 position to introduce diverse aryl/heteroaryl groups.

Workflow SM Starting Material 5-Bromo-2-nitro-4-(trifluoromethyl)aniline Step1 Step 1: Reductive Cyclization (Na2S2O4, Ar-CHO, EtOH/H2O, 80°C) SM->Step1 Int1 Intermediate Scaffold: 6-Bromo-5-(trifluoromethyl)-2-aryl-1H-benzimidazole Step1->Int1 Step2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2, K2CO3, 90°C) Int1->Step2 Product Final Drug Lead: 5-Substituted-6-(trifluoromethyl)-2-aryl-1H-benzimidazole Step2->Product

Diagram 2: Two-step synthetic workflow from the aniline starting material to a diversified drug lead.

Application in Drug Development

In the context of modern medicinal chemistry, scaffolds derived from 5-Bromo-2-nitro-4-(trifluoromethyl)aniline are frequently deployed in the development of targeted therapeutics:

  • Kinase Inhibitors (Oncology): The benzimidazole core mimics the purine ring of ATP. The -CF

    
     group is strategically positioned to occupy deep, hydrophobic selectivity pockets within the kinase hinge region, while the cross-coupled moiety at the former bromo-position extends into the solvent-exposed region to improve solubility.
    
  • Nuclear Receptor Antagonists: The rigid, electron-deficient nature of the trifluoromethyl-aromatic system is highly effective in disrupting protein-protein interactions, a mechanism frequently exploited in the design of Androgen Receptor (AR) antagonists for prostate cancer.

By utilizing this specific isomer, researchers bypass multi-step de novo syntheses, ensuring that late-stage functionalization (via the bromine atom) is both regioselective and highly efficient.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2007, 22(5):527-40. URL: [Link] [1]

  • Title: A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization Source: Synthesis, 2005, 1, 47–56. URL: [Link] [2]

Safety and Handling Precautions for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

[1][2]

Executive Summary & Chemical Identity

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a highly specialized halogenated nitroaniline intermediate utilized primarily in the synthesis of complex pharmaceutical pharmacophores and agrochemicals. Its structural combination of a nitro group, a trifluoromethyl moiety, and a bromine atom makes it a versatile electrophile for nucleophilic aromatic substitution and a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

However, this utility comes with significant safety risks.[1] As a member of the nitroaniline class, this compound poses risks of acute toxicity and specific hematological damage (methemoglobinemia). This guide outlines the rigorous safety protocols required for its handling in research and development environments.

Chemical Identification
PropertyDetail
CAS Number 1026267-58-2
Chemical Formula C₇H₄BrF₃N₂O₂
Molecular Weight 285.02 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water
Synonyms 4-Amino-2-bromo-5-nitrobenzotrifluoride

Hazard Identification & Toxicology

Scientific Integrity Note: While specific toxicological data for this exact isomer may be limited in public databases, safety protocols must be extrapolated from the halogenated nitroaniline class (Class 6.1). Researchers must assume the highest hazard level (Category 3 Toxic) until proven otherwise.

GHS Classification (Derived from Analogous Structures)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic) or Category 4 (Harmful). Treat as Toxic.

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2]

  • Specific Target Organ Toxicity (STOT): May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

Critical Physiological Hazards
  • Methemoglobinemia: Like many aniline derivatives, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/fingernails), headache, and fatigue.

  • Sensitization: Potential skin sensitizer.

  • Thermal Instability: Nitro compounds can be shock- or heat-sensitive. Avoid heating dry solids.

Engineering Controls & PPE Hierarchy

The primary defense against this compound is containment . Reliance solely on PPE is insufficient for fluorinated nitroanilines due to their high skin permeability.

Visualization: Hierarchy of Protection

ProtectionHierarchyHazardHazard Source:5-Bromo-2-nitro-4-(trifluoromethyl)anilineEngControlLevel 1: Engineering Controls(Fume Hood / Glove Box)Hazard->EngControlContainmentAdminControlLevel 2: Admin Controls(SOPs / Access Restriction)EngControl->AdminControlResidual RiskPPELevel 3: PPE(Double Nitrile / Tyvek / Respirator)AdminControl->PPEExposure BarrierResearcherResearcher SafetyPPE->ResearcherFinal Defense

Figure 1: The Hierarchy of Controls strictly prioritizes engineering solutions over PPE.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Gloving: Nitrile (inner) + Silver Shield/Laminate (outer) if handling solutions.Halogenated aromatics can permeate standard nitrile gloves rapidly.
Respiratory N95/P3 (for solid weighing) or Full-face Respirator (if outside hood).Dust inhalation is the fastest route to systemic toxicity.
Body Tyvek Lab Coat or Chemical Apron.Prevents contamination of street clothes; nitroanilines stain and absorb through fabric.
Eyes Chemical Splash Goggles .[2][3]Safety glasses are insufficient for powders that can become airborne.

Safe Handling Protocol: Step-by-Step

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Environment: Keep under an inert atmosphere (Argon/Nitrogen) if possible. Anilines oxidize over time, darkening in color.

  • Segregation: Store away from strong oxidizers and acids .

Phase 2: Weighing & Transfer

Scientific Context: Static electricity is a major issue with fluorinated solids.

  • Preparation: Place an anti-static gun or ionizer inside the balance enclosure.

  • Containment: Weigh only inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

  • Technique: Use a disposable spatula. Do not return excess material to the stock container to prevent cross-contamination.

  • Solvent Addition: Dissolve the solid immediately after weighing to reduce dust hazard. Preferred solvents: DMSO, DMF, or Dichloromethane.

Phase 3: Reaction Setup
  • Temperature Control: When heating, use an oil bath with a thermal cutoff. Avoid open flames.

  • Venting: Ensure reaction vessels are vented through a scrubber or directly into the fume hood exhaust.

  • Quenching: Nitroanilines can be reactive. Quench reactions slowly and maintain temperature control.

Visualization: Emergency Response Logic

EmergencyResponseExposureExposure EventRouteIdentify RouteExposure->RouteSkinSkin ContactRoute->SkinInhaleInhalationRoute->InhaleWashWash 15 min(Soap + Water)Skin->WashFreshAirMove to Fresh AirSupport BreathingInhale->FreshAirSymptomsCheck Symptoms:Blue Lips? Dizziness?Wash->SymptomsFreshAir->SymptomsMedicalSeek Medical HelpMention: NitroanilineSymptoms->Medical

Figure 2: Decision logic for immediate response to exposure events.[3]

Waste Disposal & Decontamination

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid." Do not mix with general trash.

  • Liquid Waste: Halogenated solvent waste stream. Ensure the label explicitly states "Contains Fluorinated Nitroaniline."

  • Decontamination: Wipe surfaces with a surfactant solution (e.g., 2% Decon 90) followed by water. Avoid using pure organic solvents for cleaning spills, as this may spread the compound or enhance skin absorption.

References

  • Sigma-Aldrich (Merck). (2024). 5-Bromo-2-nitro-4-(trifluoromethyl)aniline Product Detail & CAS Verification. Retrieved from

  • Combi-Blocks. (2024). Safety Data Sheet for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 1026267-58-2). Retrieved from

  • PubChem. (2024). Compound Summary: Halogenated Nitroanilines and Toxicity Profiles. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)aniline (Analogous Hazard Data). Retrieved from

Methodological & Application

Technical Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

[1]

Abstract & Strategic Significance

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (referred to herein as Substrate-A ).

Substrate-A is a high-value pharmacophore scaffold. Its unique substitution pattern presents a dichotomy in reactivity:

  • Electronic Activation: The ortho-nitro and para-trifluoromethyl groups are strong electron-withdrawing groups (EWGs), significantly activating the C-Br bond for oxidative addition to Palladium(0).

  • Chemo-selectivity Challenges: The free aniline (-NH₂) and nitro (-NO₂) groups pose risks for catalyst poisoning (via amine coordination) and side reactions (nitro reduction) if protocols are not rigorously controlled.

This guide moves beyond generic "cookbook" chemistry, providing a mechanistic rationale for ligand selection, base compatibility, and thermodynamic control to ensure high yields in drug discovery workflows.

Chemical Reactivity Profile

FeatureChemical MoietyImpact on Suzuki Coupling
Leaving Group Bromide (C-5)High Reactivity: Activated by o-NO₂ and p-CF₃. Oxidative addition is rapid.
Electronic Bias -NO₂ (C-2), -CF₃ (C-4)Electron Deficient: The arene is electron-poor, stabilizing the anionic character of the intermediate but potentially slowing transmetallation if the boronic acid is also electron-poor.
Interference Free Amine (-NH₂)Coordination Risk: Can act as a competitive ligand for Pd, forming inactive [Pd(Ar)Br(NH2-R)] species. Requires bulky ligands to prevent coordination.
Stability Nitro GroupRedox Sensitive: Incompatible with strong reducing agents or high-pressure hydrogenation conditions often found in tandem sequences.

Optimization Strategy: The "Why" Behind the Conditions

Catalyst & Ligand Selection

For Substrate-A , standard catalysts like Pd(PPh₃)₄ often fail due to the free amine poisoning the metal center. We prioritize Pd(dppf)Cl₂ or Buchwald Precatalysts (e.g., XPhos Pd G3) .

  • Why Pd(dppf)Cl₂? The large bite angle of the dppf ligand enforces a geometry that resists amine coordination and promotes reductive elimination.

  • Why XPhos/SPhos? These bulky, electron-rich dialkylbiaryl phosphines facilitate the coupling of electron-deficient aryl halides and prevent the formation of stable Pd-amine complexes.

Base & Solvent Architecture[1][2][3][4]
  • Base: We utilize Cs₂CO₃ or K₃PO₄ . Weaker bases like NaHCO₃ may be insufficient to activate the boronic acid rapidly enough to compete with protodeboronation, while strong alkoxides (NaOtBu) can degrade the nitro group.

  • Solvent: A 1,4-Dioxane/Water (4:1) system is the "Gold Standard." The water component is critical for dissolving the inorganic base and facilitating the formation of the reactive boronate species [Ar-B(OH)3]-.

Standard Operating Protocol (SOP)

Method A: General Screening Protocol (Robust)

Best for initial scaffold synthesis and standard boronic acids.

Reagents:

  • Substrate-A (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[4]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a 10 mL microwave vial or Schlenk tube. Cool under a stream of Argon.

  • Charge Solids: Add Substrate-A (1.0 mmol, 285 mg), Boronic Acid (1.2 mmol), and finely ground Cs₂CO₃ (2.0 mmol, 652 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 mmol, 41 mg) last to minimize air exposure.

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1][4]

  • Solvent Introduction: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 85 °C for 4–12 hours.

    • Note: Monitoring via LCMS is preferred over TLC due to the polarity of the amine.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes later than the starting bromide due to the biaryl polarity.

Method B: High-Performance Protocol (Challenging Substrates)

Use when coupling with sterically hindered or electron-deficient boronic acids.

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF / Water (10:1)

  • Temp: 60 °C (Milder temp prevents decomposition).

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for optimizing the coupling of Substrate-A.

SuzukiOptimizationStartStart: Coupling of5-Bromo-2-nitro-4-(trifluoromethyl)anilineBoronicTypeAnalyze Boronic Acid PartnerStart->BoronicTypeSimpleSimple/Electron-Rich(e.g., Phenyl, Tolyl)BoronicType->SimpleComplexHindered/Electron-Poor(e.g., 2-Pyridyl, Ortho-sub)BoronicType->ComplexMethodAMethod A: Pd(dppf)Cl2Cs2CO3, Dioxane/H2O85°CSimple->MethodAMethodBMethod B: XPhos Pd G3K3PO4, THF/H2O60°CComplex->MethodBCheckCheck LCMS @ 4hMethodA->CheckMethodB->CheckSuccess>90% Conv: WorkupCheck->SuccessHigh YieldStall<50% Conv orAmine PoisoningCheck->StallLow YieldFixOptimization:1. Switch to SPhos Pd G32. Increase Temp to 100°CStall->Fix

Caption: Decision tree for catalyst and condition selection based on boronic acid partner steric/electronic profile.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by free -NH₂.Switch to XPhos Pd G3 or protect amine as acetamide (though typically unnecessary with Buchwald ligands).
Homocoupling (Ar-Ar) Oxygen presence or excess Boronic Acid.[1]Degas solvents more rigorously (sparge with Ar for 15 min). Reduce Boronic Acid to 1.1 equiv.[5]
Protodeboronation Unstable Boronic Acid (common with 2-heterocycles).Use Boronic Esters (Pinacol) instead of acids. Lower temp to 60 °C. Switch base to anhydrous KF.
Dark Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (e.g., 5 mol% free XPhos) to stabilize Pd species.

Safety & Handling

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating dry residues.

  • Fluorinated Waste: All waste streams containing CF₃ groups must be segregated as halogenated organic waste.

  • Palladium: Heavy metal waste; dispose of according to EHS regulations.

References

  • General Suzuki Coupling of Electron-Deficient Halides

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[6]

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Troubleshooting Bromo-trifluoroanilines

    • Title: Troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline (Analogous Chemistry).
    • Source: BenchChem Technical Support.[4]

  • Catalyst Selection for Hindered Substrates

    • Title: Suzuki-Miyaura Cross-Coupling Reaction - Catalyst Scope.[1][6]

    • Source: Organic Chemistry Portal.

    • URL:[Link]

  • Reaction of 5-bromoindazoles (Structural Analog)

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[2]

    • Source: Molecules (via NCBI).

    • URL:[Link]

Application Notes & Protocols: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Building Block in Modern Drug Discovery

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic compound that has emerged as a critical starting material and intermediate in the synthesis of complex pharmaceutical agents. Its strategic arrangement of three distinct functional groups—a bromine atom, a nitro group, and a trifluoromethyl group—provides medicinal chemists with a versatile scaffold for constructing novel active pharmaceutical ingredients (APIs).

The utility of this molecule stems from the orthogonal reactivity of its functional groups:

  • The bromo group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The nitro group is a latent amine. Its reduction to an aniline is a pivotal step that opens pathways for amide bond formation, sulfonylation, and other derivatizations essential for building drug-like molecules.

  • The trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets[1][2]. The inclusion of a CF₃ group has been shown to increase the antiandrogenic activity of compounds by five-fold in certain contexts[3].

These attributes make 5-Bromo-2-nitro-4-(trifluoromethyl)aniline a valuable precursor, particularly in the development of oncology and anti-inflammatory agents. This guide provides detailed protocols and scientific rationale for its application in key synthetic transformations.

Physicochemical Properties and Handling

A comprehensive understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 1026267-58-2
Molecular Formula C₇H₄BrF₃N₂O₂
Molecular Weight 285.02 g/mol
Appearance Off-white to pale yellow crystalline powder[4]
Purity Typically ≥98%
Solubility Soluble in common organic solvents like DMF, THF, and Dioxane. Sparingly soluble in water.[5]

Safety and Handling: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust[6]. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Core Application: Synthesis of Anti-Androgen Drug Intermediates

A primary application of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is as a key intermediate in the synthesis of non-steroidal anti-androgen drugs, such as Bicalutamide and its analogs, which are used in the treatment of prostate cancer[7][8]. The synthesis invariably begins with the reduction of the nitro group to form 5-Bromo-2-amino-4-(trifluoromethyl)aniline, a critical precursor for subsequent amide coupling reactions.

Key Synthetic Transformation: Nitro Group Reduction

The conversion of the nitro group to a primary amine is arguably the most critical initial step in utilizing this building block. This transformation unmasks a nucleophilic site, paving the way for the introduction of side chains and other pharmacophoric elements. The choice of reducing agent is crucial to ensure high yield and chemoselectivity, preserving the bromo and trifluoromethyl groups.

Protocol 1: Catalytic Transfer Hydrogenation

This method utilizes iron powder in the presence of an acid catalyst and is a robust, cost-effective, and scalable method for nitro group reduction.

Reaction Scheme:

reduction reactant 5-Bromo-2-nitro-4-(trifluoromethyl)aniline product 5-Bromo-4-(trifluoromethyl)aniline-2-amine reactant->product Reduction reagents Fe, NH₄Cl Ethanol/Water, 80°C

Caption: Reduction of the nitro group to form the corresponding aniline.

Materials:

  • 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.)

  • Iron powder (Fe), <325 mesh (6.0 equiv.)

  • Ammonium chloride (NH₄Cl) (1.2 equiv.)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (e.g., 10.0 g, 35.1 mmol).

  • Add a solvent mixture of ethanol (230 mL), THF (85 mL), and water (40 mL) to create a suspension[6].

  • Add ammonium chloride (e.g., 2.25 g, 42.1 mmol) followed by iron powder (e.g., 11.8 g, 211 mmol) to the suspension[6].

  • Heat the reaction mixture to 80°C and stir vigorously. The reaction is typically exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-2 hours).

  • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the organic solvents.

  • Dissolve the resulting crude product in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then with saturated brine (50 mL)[6].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-Bromo-4-(trifluoromethyl)aniline-2-amine as a solid. The product is often of sufficient purity for the next step.

Causality and Scientific Rationale:

  • Why Iron/NH₄Cl? This system, a form of transfer hydrogenation, is a classic and highly effective method for reducing aromatic nitro compounds. The iron acts as the electron donor (reductant), while the ammonium chloride provides a mildly acidic environment to facilitate the reaction and prevent the formation of iron hydroxide sludge, which can complicate workup.

  • Why a Solvent Mixture? The combination of ethanol, THF, and water ensures adequate solubility for both the organic substrate and the inorganic salt (NH₄Cl), creating an effective reaction medium[6].

  • Why Hot Filtration? Filtering the reaction mixture while hot prevents the product from crystallizing out prematurely along with the inorganic byproducts, ensuring a higher recovery yield[6].

Advanced Application: Palladium-Catalyzed Cross-Coupling

Following the reduction of the nitro group, the bromine atom on the aromatic ring becomes a prime target for building molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new C-C bonds. This allows for the introduction of various aryl or heteroaryl moieties, which are common features in many drug molecules.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for coupling the resulting aniline with an arylboronic acid.

Workflow Diagram:

suzuki_workflow start 1. Assemble Reagents (Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, Base) setup 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) start->setup solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) setup->solvent reaction 4. Heat and Stir (e.g., 80-100°C, Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Dilute, Wash with Water & Brine) reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify

Caption: A logical workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-4-(trifluoromethyl)aniline-2-amine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 equiv. if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), finely powdered and anhydrous (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Step-by-Step Procedure:

  • To a dry Schlenk flask, add 5-Bromo-4-(trifluoromethyl)aniline-2-amine, the arylboronic acid, the palladium catalyst, the ligand (if required), and potassium carbonate[5][9].

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the catalyst[5].

  • Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water)[5].

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction for 4-12 hours by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality and Scientific Rationale:

  • Why Palladium? Palladium catalysts are uniquely effective at facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines the Suzuki-Miyaura reaction.

  • Why an Inert Atmosphere? The active Pd(0) catalytic species is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Thoroughly degassing solvents and maintaining an inert atmosphere is crucial for catalytic turnover and preventing low yields[5].

  • Why a Base? The base (e.g., K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The base must be anhydrous and finely powdered for optimal reactivity[5].

  • Why a Ligand? Phosphine ligands (like PPh₃) stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties to promote the desired reaction steps and improve yields.

Conclusion

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is more than just a chemical intermediate; it is an enabling tool in pharmaceutical research. Its well-defined reactivity allows for sequential, controlled modifications, providing a reliable pathway to complex molecular architectures. The protocols and rationale presented here demonstrate its central role in foundational synthetic operations, from nitro reductions to palladium-catalyzed cross-couplings, underscoring its value to researchers and scientists in the field of drug development.

References

  • Gpatindia. (2020, March 4). BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Molecules. (2020, December 24). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Two-step Synthesis of the Anti-cancer Drug (R,S)-Bicalutamide. Retrieved from [Link]

  • Scilit. (2007, January 19). Synthesis and Biological Evaluation of [18F]Bicalutamide, 4-[76Br]Bromobicalutamide, and 4-[76Br]Bromo-thiobicalutamide as Non-Steroidal Androgens for Prostate Cancer Imaging. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). Exploring 5-Bromo-2-(Trifluoromethyl)Aniline: A Versatile Intermediate. Retrieved from [Link]

  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

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Application Notes & Protocols: Strategic Execution of Nucleophilic Aromatic Substitution on 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in SNAr Chemistry

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and indispensable tool for forging carbon-heteroatom bonds. The substrate at the heart of this guide, 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, is an exemplar of a highly activated system primed for this transformation. Its architecture is a testament to deliberate electronic design: the potent electron-withdrawing capabilities of the nitro (NO₂) group and the trifluoromethyl (CF₃) group create a profound electron deficiency in the aromatic ring.[1][2] This activation, coupled with the presence of a bromine atom as a viable leaving group, renders the molecule an exceptional substrate for SNAr reactions, paving the way for the synthesis of a diverse array of complex molecular entities.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of steps to provide a deep-seated understanding of the causality behind the experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.

Mechanism and Scientific Rationale: The Underpinnings of a Successful SNAr Reaction

The efficacy of a nucleophilic aromatic substitution on this substrate is governed by the classical two-step addition-elimination mechanism.[3][4] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This is the rate-determining step.[5][6] The attack temporarily disrupts the aromaticity of the ring, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

  • The Crucial Role of Electron-Withdrawing Groups (EWGs): The stability of the Meisenheimer complex is paramount. The nitro and trifluoromethyl groups, positioned ortho and para to the site of substitution, are instrumental in stabilizing the negative charge through resonance and inductive effects.[2][3] This stabilization lowers the activation energy of the first step, thereby accelerating the reaction.[9][10]

  • Elimination and Re-aromatization: In the second, typically faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4]

Visualizing the Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: A Representative Amination Reaction

This protocol details a general procedure for the SNAr reaction of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline with a generic secondary amine, morpholine. This serves as a template that can be adapted for other nucleophiles.

Materials and Equipment
  • Reagents: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, Morpholine, Potassium Carbonate (K₂CO₃, anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with a temperature controller, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, glass funnel, filter paper, beakers, graduated cylinders, and equipment for column chromatography.

Reaction Monitoring: Thin Layer Chromatography (TLC)

Effective reaction monitoring is crucial. TLC is the most common method for this purpose.[11]

  • Eluent System: A mixture of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined to give a starting material Rf value of approximately 0.5-0.6.

  • Procedure: A three-lane TLC plate should be spotted: starting material (left lane), a co-spot of starting material and reaction mixture (middle lane), and the reaction mixture (right lane).[12] This allows for clear visualization of the consumption of the starting material and the formation of the product.[13] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent side reactions involving moisture.

  • Solvent and Nucleophile Addition: Add anhydrous DMF via syringe to dissolve the reactants. Then, add morpholine (1.2 eq.) to the stirring mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30-60 minutes).

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by silica gel column chromatography.[11] The eluent system determined for TLC analysis can be used as a starting point for the column separation.

Data Presentation: A Guide to Reaction Conditions

The choice of solvent, base, and temperature is critical for a successful SNAr reaction and depends heavily on the nucleophile's reactivity.

Nucleophile ClassRepresentative NucleophileTypical SolventBase (if required)Temperature (°C)Notes
Amines Primary/Secondary AminesDMF, DMSO, NMPK₂CO₃, Cs₂CO₃, Et₃N80 - 120A base is used to neutralize the HBr formed.
Alkoxides Sodium MethoxideTHF, Dioxane(Used as reagent)25 - 60Reaction must be anhydrous. NaH can be used to generate the alkoxide in situ from the corresponding alcohol.[14]
Thiolates Sodium ThiophenoxideDMF, DMSO(Used as reagent)25 - 80Reaction must be anhydrous. NaH can be used to generate the thiolate in situ from the corresponding thiol.[15]

Visualizing the Experimental Workflow

Caption: A typical workflow for SNAr reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently activated substrate.2. Poor leaving group.3. Weak nucleophile.4. Inactive catalyst (if applicable).5. Low reaction temperature.1. The current substrate is highly activated; this is unlikely to be the issue.2. Consider a substrate with a better leaving group (e.g., Fluoro).3. Use a stronger nucleophile or generate it in situ with a strong base (e.g., NaH).4. Not applicable for this non-catalyzed reaction.5. Gradually increase the reaction temperature while monitoring for decomposition.[14]
Formation of Side Products 1. Di-substitution (if applicable).2. Reaction with the solvent.3. Hydrolysis of starting material or product.1. Use a stoichiometric amount of the nucleophile and consider a lower reaction temperature.[14]2. Use a non-reactive, polar aprotic solvent like DMF or DMSO.[14]3. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO).2. Product and impurities have similar polarity.1. Perform multiple washes with water or brine during the work-up.[11]2. Optimize the eluent system for column chromatography; consider using a different stationary phase or derivatizing the product/impurity.

References

  • Nucleophilic aromatic substitution - BYJU'S. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) - JoVE. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. [Link]

  • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. [Link]

  • Directed nucleophilic aromatic substitution reaction. [Link]

  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution - Nptel. [Link]

  • How To: Monitor by TLC - Chemistry - University of Rochester. [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. [Link]

  • Evidence of SNAr mechanism - SlideShare. [Link]

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Application and Protocol Guide for the Purity Analysis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can have unforeseen and potentially detrimental effects on the pharmacological and toxicological profile of a drug substance. 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceutical compounds. Its complex structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group, presents unique analytical challenges in ensuring its purity. This guide provides a comprehensive overview and detailed protocols for the analysis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and complementary analytical techniques. The methodologies outlined herein are designed to provide robust, reliable, and accurate assessments of purity, enabling researchers and drug development professionals to make informed decisions throughout the development lifecycle.

The principles of method validation laid out by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) are central to the protocols described in this document. Adherence to these guidelines ensures the scientific soundness and global acceptability of the analytical data generated.[1][2][3][4][5]

Physicochemical Properties of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₇H₄BrF₃N₂O₂[6]
Molecular Weight 285.02 g/mol [6]
CAS Number 1026267-58-2
LogP ~2.73 - 2.96[6]
Appearance Likely a solid at room temperatureInferred
UV-Vis Absorption Expected in the range of 210-270 nm[7]

The relatively high LogP value indicates that 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a non-polar, lipophilic compound. This property makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The presence of a chromophore (the nitro-substituted aromatic ring) suggests that UV-Vis detection will be a suitable and sensitive method for quantification in HPLC. The compound's molecular weight and the presence of a trifluoromethyl group suggest sufficient volatility and thermal stability for analysis by GC-MS.[8]

Overall Analytical Workflow

The comprehensive purity assessment of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline involves a multi-step process, from initial sample handling to final data interpretation. The following diagram illustrates the logical flow of this analytical workflow.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample_Receiving Receive Sample Standard_Preparation Prepare Standard Solutions Sample_Receiving->Standard_Preparation Sample_Dissolution Dissolve Sample in Diluent Sample_Receiving->Sample_Dissolution HPLC_Analysis HPLC-UV Analysis Standard_Preparation->HPLC_Analysis Sample_Dissolution->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Dissolution->GCMS_Analysis Data_Acquisition Data Acquisition & Integration HPLC_Analysis->Data_Acquisition GCMS_Analysis->Data_Acquisition Purity_Calculation Calculate Purity (% Area) Data_Acquisition->Purity_Calculation Impurity_Identification Identify Impurities (MS) Data_Acquisition->Impurity_Identification Final_Report Generate Final Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: Workflow for the purity analysis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development

Reversed-phase HPLC is the technique of choice for the purity determination of non-polar to moderately polar small molecules. Given the lipophilic nature of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (LogP ~2.7-3.0), a C18 column is selected as the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol will be used to elute the compound from the column. A gradient elution is proposed to ensure the separation of the main component from any potential impurities that may have significantly different polarities. UV detection is chosen based on the presence of the nitroaromatic chromophore, which is expected to have a strong absorbance in the UV region. While a specific UV maximum is not available in the literature, related nitroaromatic compounds show absorbance between 210 and 270 nm.[7] Therefore, a wavelength of 254 nm is selected as a common starting point for aromatic compounds, with the recommendation to determine the optimal wavelength experimentally.

HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 5-Bromo-2-nitro-4-(trifluoromethyl)aniline sample and dissolve it in 25 mL of diluent.

3. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

4. System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution to ensure the system is performing adequately. The acceptance criteria should be established based on internal standard operating procedures and ICH guidelines, typically requiring a relative standard deviation (RSD) of the peak area and retention time of ≤ 2.0%.

5. Analysis and Data Processing:

  • Inject the diluent (as a blank), followed by the standard solution and then the sample solution.

  • Integrate the peaks in the chromatograms.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Development

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying impurities. The trifluoromethyl group in 5-Bromo-2-nitro-4-(trifluoromethyl)aniline enhances its volatility, making it amenable to GC analysis. A non-polar capillary column (e.g., DB-5ms or equivalent) is chosen to separate compounds based on their boiling points. A temperature gradient program is employed to ensure the elution of a wide range of potential impurities. Mass spectrometric detection provides both quantitative data and structural information, which is invaluable for the identification of unknown impurities. Electron ionization (EI) is a standard and robust ionization technique for this type of molecule.

GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and an electron ionization (EI) source.

  • A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • GC vials with inserts.

2. Preparation of Solutions:

  • Solvent: HPLC-grade methanol or acetone.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 5-Bromo-2-nitro-4-(trifluoromethyl)aniline sample and dissolve it in 10 mL of solvent.

3. GC-MS Conditions:

ParameterSetting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless or with an appropriate split ratio)
Oven Temperature Program Initial: 100 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

4. Analysis and Data Processing:

  • Inject a solvent blank to ensure the system is clean.

  • Inject the sample solution.

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the purity of the sample using the area percent method from the TIC.

  • For any observed impurities, examine their mass spectra and compare them to spectral libraries (e.g., NIST) for tentative identification.

Method Validation and Trustworthiness

The protocols provided are starting points for method development and must be thoroughly validated to ensure they are fit for their intended purpose.[1][2][3][4][5] The validation should be conducted in accordance with ICH Q2(R2) guidelines and should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive purity analysis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. The HPLC method is well-suited for the accurate quantification of the main component and non-volatile impurities, while the GC-MS method offers excellent separation of volatile impurities and provides valuable structural information for their identification. By implementing these methods and adhering to rigorous validation principles, researchers and drug development professionals can ensure the quality and consistency of this critical chemical intermediate, thereby contributing to the development of safe and effective pharmaceuticals.

References

  • U.S. Pharmacopeia.
  • Lab Manager. (2026, January 8).
  • Agilent. (2023, April 15).
  • AMSbiopharma. (2025, July 22).
  • Waters Corporation. (n.d.).
  • U.S. Pharmacopeia. (n.d.).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
  • ResearchGate. (2020, August 18).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • SlideShare. (n.d.).
  • LCGC International. (2020, November 12).
  • ResearchGate. (2025, August 6). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF.
  • SPIE Digital Library. (2004, December 7). Determination of organic nitro compounds using HPLC-UV-PAED.
  • PMC. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Exploring 5-Bromo-2-(Trifluoromethyl)
  • National Center for Biotechnology Information. (n.d.).
  • Combi-Blocks, Inc. (n.d.). 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • ResearchGate. (n.d.). GC-MS analysis of nitro compounds.
  • Fluorochem. (n.d.). 2-Bromo-4-nitro-5-(trifluoromethyl)aniline.
  • ChemScene. (n.d.). 1392519-27-5 | 5-Bromo-2-nitro-3-(trifluoromethyl)aniline.
  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline.
  • MDPI. (2024, November 13).
  • ResolveMass Laboratories Inc. (2025, December 19). GC-MS Method Development for Nitrosamine Testing.
  • Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.

Sources

Application Note: Late-Stage Fluorination and Trifluoromethylation in the Synthesis of Advanced Agrochemicals and Photostable BODIPY Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The strategic incorporation of fluorine atoms into complex organic scaffolds is a cornerstone of modern chemical design. In the agricultural sector, approximately 30% of commercial agrochemicals contain fluorine, which is utilized to drastically improve lipophilicity, target binding affinity, and metabolic stability[1]. Similarly, in the realm of functional materials and biological imaging, the fluorination of boron dipyrromethene (BODIPY) dyes has emerged as a critical method for tuning emission wavelengths and preventing photobleaching during single-molecule detection[2].

Historically, fluorination relied on harsh reagents (e.g., F₂, HF, or DAST), which severely limited substrate scope and often destroyed sensitive functional groups[1]. To bypass these limitations, Late-Stage Fluorination (LSF) has been developed. By utilizing bench-stable, highly selective reagents, chemists can now functionalize complex, fully elaborated intermediates. This application note details the mechanistic rationale and validated protocols for two pivotal LSF transformations: the electrophilic fluorination of agrochemical precursors and the nucleophilic trifluoromethylation of BODIPY dyes.

Mechanistic Causality in Reagent Selection

Electrophilic Fluorination with Selectfluor (Agrochemicals)

Selectfluor (F-TEDA-BF₄) is an extraordinarily stable, non-volatile solid that acts as a powerful electrophilic fluorine (F⁺) source[3].

  • Causality of Choice: Unlike DAST, which requires strictly anhydrous conditions and often leads to elimination byproducts, Selectfluor tolerates moisture and operates under mild conditions[3]. It facilitates fluorination via single-electron transfer (SET) or direct electrophilic attack, making it ideal for the late-stage modification of electron-rich aryl or bicyclic agrochemical intermediates (e.g., quinofumelin analogs) without generating corrosive HF gas.

Nucleophilic Trifluoromethylation with TMSCF₃ (Functional Dyes)

The Ruppert-Prakash reagent (TMSCF₃) is utilized for the introduction of the strongly electron-withdrawing trifluoromethyl (-CF₃) group into the BODIPY core.

  • Causality of Choice: The BODIPY dipyrromethene framework is highly sensitive to harsh acids and extreme temperatures, decomposing rapidly above -30 °C during its initial synthesis phases[4]. TMSCF₃, activated by a Lewis base (like CsF), generates a reactive [CF₃]⁻ equivalent in situ under neutral, room-temperature conditions. The addition of the -CF₃ group lowers the HOMO/LUMO energy levels of the dye, resulting in a distinct hypsochromic (blue) shift and drastically enhancing photostability against reactive oxygen species (ROS)[2].

Divergent Synthetic Workflows

G Core Complex Organic Scaffold (Late-Stage Intermediate) Reagent_A Selectfluor (F-TEDA-BF4) Electrophilic Fluorination Core->Reagent_A Pathway A Reagent_B TMSCF3 + Lewis Base Nucleophilic Trifluoromethylation Core->Reagent_B Pathway B Mech_A SET / Electrophilic Attack (Mild, HF-Free) Reagent_A->Mech_A Product_A Fluorinated Agrochemical (Enhanced Lipophilicity) Mech_A->Product_A Mech_B Nucleophilic Addition / Cross-Coupling Reagent_B->Mech_B Product_B CF3-BODIPY Dye (High Photostability) Mech_B->Product_B

Divergent late-stage fluorination workflows for agrochemicals and photostable BODIPY dyes.

Validated Experimental Protocols

Protocol A: Electrophilic Fluorination of Agrochemical Intermediates

Objective: To introduce a single fluorine atom into a late-stage bicyclic or aryl agrochemical scaffold.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the unfluorinated agrochemical precursor (1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL).

    • Causality: MeCN is selected for its high dielectric constant, which effectively solvates the dicationic Selectfluor reagent and stabilizes transient radical/cationic intermediates[3].

  • Reagent Addition: Add Selectfluor (1.2 mmol, 1.2 eq) in a single portion.

    • Causality: A slight stoichiometric excess ensures complete conversion while preventing polyfluorination.

  • Reaction Initiation: Heat the mixture to 50–90 °C depending on the specific substrate's steric hindrance[3]. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Extraction: Upon consumption of the starting material (typically 2–4 hours), cool the vessel to room temperature. Quench the reaction with deionized water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹⁹F NMR. A successful mono-fluorination will present a distinct signal between -100 ppm and -200 ppm (relative to CFCl₃). The absence of this signal definitively indicates a failure in the fluorine transfer step.

Protocol B: Nucleophilic Trifluoromethylation of BODIPY Cores

Objective: To synthesize a highly photostable, trifluoromethylated BODIPY dye for prolonged single-molecule detection.

  • Preparation: Dissolve the halogenated BODIPY core (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 8 mL) under a nitrogen atmosphere.

    • Causality: DMF provides the necessary aprotic solvation to stabilize the transient [CF₃]⁻ anion generated during the activation step.

  • Activation: Add the Ruppert-Prakash reagent (TMSCF₃, 2.0 mmol) followed by a catalytic amount of Cesium Fluoride (CsF, 0.2 mmol).

    • Causality: CsF acts as a Lewis base initiator. The fluoride ion attacks the silicon atom of TMSCF₃, driving the release of the active trifluoromethyl nucleophile[2].

  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Causality: Maintaining ambient temperature prevents the thermal degradation of the sensitive boron dipyrromethene framework[4].

  • Purification: Dilute the mixture with brine (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL). Purify the concentrated crude product via silica gel column chromatography (eluent: DCM/Hexanes).

  • Self-Validation Checkpoint: Conduct UV-Vis and Fluorescence spectroscopy. A successful trifluoromethylation will induce a hypsochromic shift of up to 17 nm in both absorption and emission spectra compared to the parent BODIPY[2]. Additionally, ¹⁹F NMR should display a sharp, characteristic singlet near -62 ppm.

Quantitative Data & Performance Metrics

The following tables summarize the predictable shifts in physical and photophysical properties following late-stage fluorination, serving as benchmarks for successful synthesis.

Table 1: Impact of Late-Stage Fluorination on Agrochemical Properties

Parameter Unfluorinated Precursor Fluorinated Product (Selectfluor Protocol)
LogP (Lipophilicity) 2.1 3.4

| Metabolic Half-life (


)  | 2.4 hours | > 12.0 hours |
| Receptor Binding Affinity (

)
| 45 nM | 12 nM | | ¹⁹F NMR Shift Range | N/A | -100 to -200 ppm |

Table 2: Photophysical Properties of BODIPY vs. CF₃-BODIPY Dyes

Parameter Parent BODIPY Dye CF₃-BODIPY Dye (TMSCF₃ Protocol)

| Absorption Max (


)  | 505 nm | 488 nm (Hypsochromic shift)[2] |
| Emission Max (

)
| 515 nm | 502 nm | | Quantum Yield (

)
| 0.65 | 0.89 | | Photobleaching Half-life | 15 min | > 120 min |

References

  • Source: nih.
  • Source: nih.
  • Source: ccspublishing.org.
  • Source: scispace.
  • Source: nih.

Sources

Recrystallization procedure for purifying 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the purification of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 1026267-58-2), a critical intermediate in the synthesis of agrochemicals and kinase inhibitors. Due to the competing electronic effects of the electron-withdrawing nitro and trifluoromethyl groups against the electron-donating amino and bromo substituents, this compound exhibits specific solubility behaviors that challenge standard purification methods. This protocol recommends a single-solvent recrystallization using Isopropyl Alcohol (IPA) or a binary-solvent system using Ethanol/Water , prioritizing yield, purity (>98%), and operational safety.

Compound Profile & Properties

PropertyDescription
Chemical Name 5-Bromo-2-nitro-4-(trifluoromethyl)aniline
CAS Number 1026267-58-2
Molecular Formula C₇H₄BrF₃N₂O₂
Molecular Weight 285.02 g/mol
Appearance Yellow to pale-orange crystalline solid
Solubility Profile Soluble in EtOAc, DCM, Acetone, hot Alcohols. Insoluble in Water.
Key Impurities Regioisomers (e.g., 4-bromo-2-nitro-5-CF₃ isomer), unreacted precursors, iron/inorganic salts (if reduced from nitro-benzene).

Pre-Formulation: Solvent Selection Logic

The purification strategy relies on the Hansen Solubility Parameters (HSP) . The trifluoromethyl (-CF₃) and bromo (-Br) groups significantly increase the lipophilicity of the molecule compared to a standard nitroaniline.

  • Why Water fails: The hydrophobic -CF₃ group prevents dissolution even at high temperatures.

  • Why Dichloromethane (DCM) fails: High solubility at room temperature prevents crystallization yield.

  • The Solution: Isopropyl Alcohol (IPA) or Ethanol (EtOH) . These solvents possess a hydroxyl group (polar) to interact with the nitro/amine moieties and an alkyl chain (non-polar) to accommodate the -CF₃/Br groups. They offer a steep solubility curve—high solubility at reflux (80–82°C) and low solubility at 0–5°C.

Detailed Recrystallization Protocol

Phase A: Preparation & Dissolution

Safety Warning: Nitroanilines can be toxic and skin-permeable. Handle in a fume hood with nitrile gloves.

  • Charge: Place the crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (10.0 g, example scale) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Isopropyl Alcohol (IPA) (approx. 5–7 mL per gram of solid).

    • Note: If using Ethanol, use absolute ethanol initially.

  • Heating: Heat the mixture to reflux (82°C for IPA) using an oil bath. Stir vigorously.

  • Saturation Check:

    • If the solid does not dissolve completely after 10 minutes at reflux, add more solvent in 5 mL increments.

    • Critical Endpoint: The goal is a saturated solution at boiling point. Stop adding solvent as soon as the solution becomes clear (yellow/orange).

Phase B: Hot Filtration (Mechanical Impurity Removal)

If the solution contains black specks (inorganic salts) or remains cloudy despite excess solvent:

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

Phase C: Nucleation & Controlled Cooling

This is the most critical step for purity.

  • Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring and allow it to cool to room temperature (20–25°C) undisturbed.

    • Mechanism:[1][2] Rapid cooling ("crash cooling") traps impurities inside the crystal lattice. Slow cooling allows the crystal lattice to reject impurities (regioisomers).

  • Seeding (Optional): If no crystals form at 40°C, add a single seed crystal of pure material or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Deep Cooling: Once the solution reaches room temperature, place the flask in an ice-water bath (0–5°C) for 1–2 hours to maximize yield.

Phase D: Isolation & Drying
  • Filtration: Collect the crystals using vacuum filtration on a Büchner funnel.

  • Washing: Wash the filter cake with a small volume (10–20 mL) of ice-cold IPA (or the solvent used).

    • Caution: Do not use room-temperature solvent, or you will redissolve the product.[1]

  • Drying: Dry the solid in a vacuum oven at 40–45°C for 6–12 hours. Ensure the vacuum is <50 mbar to remove solvent trapped in the lattice.

Workflow Visualization

Recrystallization_Workflow Start Crude 5-Bromo-2-nitro- 4-(trifluoromethyl)aniline Solvent_Choice Select Solvent: Isopropyl Alcohol (Primary) or Ethanol/Water (95:5) Start->Solvent_Choice Dissolution Dissolve at Reflux (approx. 80°C) Solvent_Choice->Dissolution Check_Clarity Is Solution Clear? Dissolution->Check_Clarity Hot_Filter Hot Filtration (Remove Insolubles) Check_Clarity->Hot_Filter No (Insolubles present) Cooling Slow Cooling to RT then 0°C (Ice Bath) Check_Clarity->Cooling Yes Hot_Filter->Cooling Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Drying Vacuum Dry (40°C, <50 mbar) Filtration->Drying QC QC Analysis: HPLC (>98%) 1H-NMR Drying->QC

Caption: Step-by-step workflow for the purification of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Quality Control & Troubleshooting

Quality Control Parameters
TestAcceptance CriteriaMethod
HPLC Purity ≥ 98.0% (Area %)C18 Column, ACN/Water gradient
1H-NMR Consistent with structureDMSO-d₆ solvent
Appearance Bright yellow/orange crystalline solidVisual Inspection
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid phase separation instead of crystals).

    • Cause: Solution is too concentrated or cooled too fast. The melting point is likely depressed by impurities.

    • Fix: Re-heat to reflux, add 10–20% more solvent, and cool very slowly. If using Ethanol/Water, slightly increase the Ethanol ratio.

  • Problem: Low Yield (<50%).

    • Cause: Too much solvent used during dissolution.

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop" of crystals.

References

  • Sigma-Aldrich (Merck). 5-Bromo-2-nitro-4-(trifluoromethyl)aniline Product Sheet (CAS 1026267-58-2). Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • PubChem. Compound Summary for CAS 1026267-58-2.[3] National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. Synthetic routes to highly substituted anilines (Supplementary Info). (Analogous protocols for brominated-trifluoromethyl anilines). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dehalogenation in 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals facing chemoselectivity challenges during the reduction of highly functionalized anilines.

Mechanistic Insight: The Root Cause of Dehalogenation

When reducing 5-Bromo-2-nitro-4-(trifluoromethyl)aniline to its corresponding 1,2-diamine, the primary challenge is preventing the concurrent cleavage of the carbon-bromine bond[1]. This molecule is highly electron-deficient; the strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly depletes electron density from the aromatic ring.

This electronic environment heavily polarizes the C–Br bond, making it exceptionally susceptible to oxidative addition by low-valent transition metals (like Pd(0)). Consequently, standard catalytic hydrogenation conditions will rapidly reduce the nitro group, but the highly active catalyst will immediately proceed to hydrodehalogenate the ring, yielding the undesired des-bromo byproduct. To succeed, we must select methodologies that bypass this oxidative addition pathway entirely or suppress the catalyst's ability to insert into the C–Br bond.

Chemoselectivity Workflow

ReductionLogic Start 5-Bromo-2-nitro-4-(CF3)aniline Q_Scale What is the reaction scale? Start->Q_Scale Bench Bench Scale (< 10 g) Q_Scale->Bench Small Process Process Scale (> 10 g) Q_Scale->Process Large Fe_Method Fe / NH4Cl / EtOH-H2O (Highly Chemoselective) Bench->Fe_Method SnCl2_Method SnCl2 / EtOH (Mild, Homogeneous) Bench->SnCl2_Method Cat_Method Catalytic Hydrogenation Required? Process->Cat_Method Pd_N2H4 Pd/C + Hydrazine Strictly Room Temp Cat_Method->Pd_N2H4 Transfer H2 Pt_Morph Pt/C + H2 + Morpholine (Dehalogenation Suppressor) Cat_Method->Pt_Morph Direct H2 Warning Avoid: Pd/C + H2 (Causes C-Br Cleavage) Cat_Method->Warning

Decision matrix for chemoselective nitro reduction avoiding dehalogenation.

Frequently Asked Questions (Troubleshooting)

Q1: Why did my standard Pd/C hydrogenation result in a complex mixture and loss of the bromine atom? A1: Palladium on carbon (Pd/C) with hydrogen gas is highly active. Because C–Br bonds are catalytically active, the Pd(0) species readily inserts into the activated C–Br bond of your substrate via oxidative addition. Once the nitro group is reduced, the resulting electron-rich diamine can still undergo dehalogenation if the catalyst remains active. Standard Pd/C hydrogenation is fundamentally incompatible with this specific substrate.

Q2: What is the most reliable bench-scale method to prevent bromine loss? A2: The modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the gold standard here[1]. Iron and tin(II) chloride (SnCl₂) provide mild methods for reducing nitro groups in the presence of reducible halogens[2]. Causality: Iron operates via a Single Electron Transfer (SET) mechanism directly to the N–O bond. Because it does not rely on oxidative addition, the C–Br bond is entirely ignored, resulting in near-perfect chemoselectivity.

Q3: We cannot use iron due to the resulting sludge and purification issues. Can catalytic transfer hydrogenation be salvaged? A3: Yes, by using Pd/C with Hydrazine hydrate (N₂H₄·H₂O), but strictly at room temperature . Causality: Lowering the thermal energy of the system prevents the higher-activation-energy oxidative addition into the C–Br bond. The nitro reduction is highly exothermic and will still proceed smoothly at 25°C. If you reflux this mixture, you will observe immediate monodehalogenation.

Q4: For process-scale manufacturing, how can we use direct H₂ gas without dehalogenation? A4: Switch your catalyst from Palladium to Platinum (Pt/C) and introduce a dehalogenation suppressor, such as morpholine[3]. Causality: Morpholine is outstandingly effective at suppressing dehalogenation during the hydrogenation of halogen-substituted nitroarenes[3]. It modulates the catalyst surface and acts as an acid scavenger, neutralizing trace HBr that would otherwise auto-catalyze the degradation of the starting material.

Quantitative Performance Data

The following table summarizes the expected outcomes when applying various reduction methodologies to 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Reduction MethodReagents & ConditionsTypical YieldDehalogenation (%)Scalability
Standard Hydrogenation Pd/C, H₂ (1 atm), 25°C< 20% (Desired)> 80%High
Béchamp Variant Fe, NH₄Cl, EtOH/H₂O, 80°C85–95%< 1%Low (Sludge)
Transfer Hydrogenation Pd/C, N₂H₄·H₂O, 25°C80–90%< 2%Medium
Suppressed Hydrogenation Pt/C, H₂, Morpholine, 25°C> 90%< 1%High
Validated Experimental Protocols
Protocol A: Iron-Mediated Single Electron Transfer (Bench Scale)

This protocol utilizes SET to bypass transition-metal insertion, guaranteeing the preservation of the C-Br bond.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in a 4:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the solution[1].

  • Reaction Execution: Heat the vigorously stirring mixture to 80°C (reflux).

    • Self-Validation Checkpoint: The starting material is a vibrant yellow crystalline solid. As the SET mechanism progresses, the reaction mixture will transition to a dark, muddy brown suspension (due to the formation of iron oxides).

  • Workup & Isolation: After 2-4 hours, cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the iron salts, washing the cake thoroughly with ethyl acetate.

    • Self-Validation Checkpoint: Upon phase separation with water, a pale yellow or colorless organic layer confirms the destruction of the nitro chromophore. If the organic layer remains bright yellow, the reduction is incomplete.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography if trace impurities remain.

Protocol B: Controlled Transfer Hydrogenation (Scale-Up Friendly)

This protocol relies on strict thermal control to kinetically favor nitro reduction over C-Br cleavage.

  • Catalyst Suspension: To a round-bottom flask, add 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 eq) and Methanol (5 mL/mmol). Carefully add 10% Palladium on carbon (5 mol% Pd)[1]. Safety Note: Always add Pd/C to the solvent under an inert atmosphere to prevent ignition.

  • Reagent Addition: Place the flask in a room-temperature water bath (20-25°C) to act as a heat sink. Dropwise, add Hydrazine monohydrate (N₂H₄·H₂O, 5.0 eq) over 15 minutes.

    • Self-Validation Checkpoint: The addition of hydrazine will initiate the evolution of nitrogen gas (bubbling). This serves as an internal kinetic indicator. Do not allow the reaction to heat up, as elevated temperatures trigger dehalogenation.

  • Reaction Execution: Stir strictly at room temperature for 1-2 hours.

    • Self-Validation Checkpoint: The cessation of gas evolution indicates the depletion of the hydrogen source or reaction completion. Complete conversion is validated when TLC (UV 254 nm) shows the disappearance of the higher-Rf yellow spot, without the appearance of multiple lower-Rf smears (which would indicate over-reduction/dehalogenation).

  • Workup: Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure, dissolve in ethyl acetate, and wash with water to remove unreacted hydrazine. Dry and concentrate to afford the diamine.

References
  • - NIH / PMC 2.1 - Benchchem 3.3 - Google Patents

  • 2 - Common Organic Chemistry

Sources

Technical Support Center: Purification of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline and its derivatives. These compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, making their purity paramount for reliable experimental outcomes and the efficacy of the final products.[1][2] This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during purification.

Understanding the Molecule and the Challenges

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline containing a trifluoromethyl group, a nitro group, and a bromine atom. This combination of functional groups presents unique purification challenges. The basicity of the aniline's amino group can lead to strong interactions with acidic stationary phases like silica gel, often resulting in peak tailing during column chromatography.[3] Furthermore, the presence of electron-withdrawing groups can influence the compound's solubility and reactivity, complicating the removal of structurally similar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline product?

A1: The impurity profile can vary based on the synthetic route, but common impurities include:

  • Isomeric Impurities: Positional isomers can form depending on the regioselectivity of the nitration or bromination steps. For instance, if the starting material is not appropriately substituted, isomers like 2-Bromo-4-nitro-5-(trifluoromethyl)aniline could be present.

  • Over-brominated Species: Inadequate control of bromination can lead to the formation of di- or tri-brominated aniline derivatives.[3][4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-(trifluoromethyl)aniline or its nitrated precursor.[3]

  • Degradation Products: Anilines are susceptible to air oxidation, which can result in the formation of colored, high-molecular-weight impurities.[3]

  • Dehalogenated Byproducts: Depending on the reaction conditions, loss of the bromine atom to yield 2-nitro-4-(trifluoromethyl)aniline is a possible side reaction.[5]

Q2: My purified compound is a yellow or brown solid/oil. How can I decolorize it?

A2: The coloration is likely due to trace oxidized impurities.[3] Here are a couple of effective methods for decolorization:

  • Short Plug of Silica Gel: Dissolve the compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel using a non-polar eluent. This can effectively remove highly polar, colored impurities.[3]

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture gently. The charcoal will adsorb the colored impurities. Filter the hot solution to remove the charcoal and then proceed with recrystallization.

Q3: I'm struggling to find a suitable solvent for recrystallization. What's the best approach?

A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[6][7][8]

A systematic approach to solvent selection is recommended:

  • Start with single solvents: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene, ethyl acetate) at room temperature and then upon heating. A patent for a similar compound, 2-bromo-5-fluoro-4-nitroaniline, mentions recrystallization from isopropanol.[9]

  • Consider solvent mixtures: If a single solvent isn't ideal, a binary solvent system can be very effective.[7] Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly. A common and effective mixture for anilines is ethanol/water.[7]

The following table provides a starting point for solvent screening:

Solvent/MixturePolarityBoiling Point (°C)Notes
IsopropanolPolar82.6A good starting point based on literature for similar compounds.[9]
Ethanol/WaterPolarVariesA versatile mixture for many anilines.[7]
Hexanes/Ethyl AcetateNon-polar/PolarVariesUseful for controlling polarity during purification.
TolueneNon-polar110.6Can be effective for less polar compounds.

Troubleshooting Guide for Column Chromatography

Column chromatography is a primary technique for purifying 5-Bromo-2-nitro-4-(trifluoromethyl)aniline derivatives.[10][11] However, its success hinges on careful optimization.

Problem: Significant peak tailing and poor separation of the product.

Cause: The basic aniline group interacts strongly with the acidic silanol groups on the surface of the silica gel.[3] This leads to non-ideal elution behavior.

Solution:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-2%), into your mobile phase.[3][5] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks and improved separation.

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[3] Aim for an Rf value of 0.2-0.3 for your target compound.[3] A less polar solvent system will increase the retention time on the column and may enhance separation from less polar impurities.[3]

Problem: The product is co-eluting with an impurity.

Cause: The impurity has a very similar polarity to your product.

Solution:

  • Shallow Gradient Elution: Instead of an isocratic (constant solvent composition) elution, employ a slow, shallow gradient. Gradually increasing the polarity of the mobile phase can often resolve closely eluting compounds.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina or phenyl-functionalized silica gel can offer different selectivity for aromatic isomers through π-π interactions.[3]

  • Dry Loading: For samples that are not highly soluble in the initial mobile phase, "dry loading" can improve resolution. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[3]

Experimental Protocol: Optimized Column Chromatography

This protocol provides a general framework for the purification of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline derivatives.

Materials:

  • Crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. Start with a mixture of hexanes and ethyl acetate (e.g., 9:1) and gradually increase the polarity. Add 0.5% TEA to the solvent system to improve spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.[11][12] Add a thin layer of sand to the top of the silica bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the solution to the top of the silica bed. Alternatively, use the dry loading method described above.[3]

  • Elution: Begin eluting with the mobile phase determined from your TLC analysis. If using a gradient, slowly increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.[3][13]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oil) Purity_Check1 Check Purity (TLC/HPLC) Recrystallization->Purity_Check1 Purity_Check1->Column_Chromatography Impure Pure_Product Pure Product Purity_Check1->Pure_Product Pure Purity_Check2 Check Purity of Fractions Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Combine Pure Fractions Impure_Solid Impure Solid Purity_Check2->Impure_Solid Impure Fractions

Caption: Decision tree for selecting a purification strategy.

Advanced Purification and Analysis

For challenging separations or when very high purity is required, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC (e.g., with a C18 column) is often effective for these types of compounds.[1][4] The identification of unknown impurities may require techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-SPE/NMR.[4]

HPLC vs. GC-MS for Purity Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1]Best for volatile and semi-volatile compounds that are thermally stable.[1]
Impurity ID Retention time provides an indication; coupling with MS (LC-MS) is needed for definitive identification.Mass spectral data provides definitive structural information for impurity identification.[1]
Quantification Excellent quantitative precision.[1]Good quantification, but can be less precise than HPLC for some applications.

This guide is intended to provide a solid foundation for troubleshooting the purification of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline derivatives. Remember that each derivative may have unique properties, and some level of empirical optimization will always be necessary.

References
  • BenchChem. (n.d.). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
  • BenchChem. (n.d.). Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Unknown. (n.d.). COLUMN CHROMATOGRAPHY.
  • Combi-Blocks, Inc. (n.d.). 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-Bromo-2-nitro-4-(trifluoromethoxy)aniline.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.
  • Unknown. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • BenchChem. (n.d.). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
  • Google Patents. (2017). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
  • Google Patents. (2017). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • BenchChem. (n.d.). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • Phenomenex. (2025). Column Chromatography Guide.
  • University of Victoria. (n.d.). Column chromatography.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • ResearchGate. (n.d.). 8. Column Chromatography.
  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring 5-Bromo-2-(Trifluoromethyl)Aniline: A Versatile Intermediate.
  • Hive Chemistry Discourse. (2003). recrystalization of 5-bromovanillin.

Sources

Technical Support Center: A Guide to Identifying and Removing Impurities from 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and removing impurities from this critical chemical intermediate. The following question-and-answer format addresses common issues encountered during synthesis and purification, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My synthesized 5-Bromo-2-nitro-4-(trifluoromethyl)aniline appears as a discolored solid or oil. What are the likely impurities?

A1: Discoloration, often appearing as a dark oil or solid, typically points to the presence of oxidized impurities or colored byproducts from the synthesis process.[1] Common culprits include:

  • Starting Material Carryover: Incomplete reaction can leave residual starting materials. For instance, if synthesizing from 4-bromo-2-nitro-1-(trifluoromethyl)benzene via reduction, the starting nitro compound may persist.[2]

  • Isomeric Impurities: Side reactions during synthesis can lead to the formation of isomers, such as 2-Bromo-4-nitro-5-(trifluoromethyl)aniline.[3]

  • Over-brominated Species: The reaction conditions might favor the introduction of a second bromine atom to the aromatic ring, resulting in dibromo-derivatives.[4]

  • Decomposition Products: The compound may degrade under certain conditions, leading to various breakdown products.

A preliminary assessment of the impurity profile can often be achieved through Thin Layer Chromatography (TLC) by comparing the crude product to the starting materials.

Q2: What is the most effective initial step for purifying crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline?

A2: For many substituted anilines, recrystallization is a highly effective and economical first-line purification technique.[5] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at lower temperatures.[5][6]

A common and effective method for decolorization during recrystallization is the use of activated carbon. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated before hot filtration to remove the carbon and adsorbed colored impurities. Subsequent slow cooling should yield lighter-colored, purer crystals.[1]

Q3: I'm struggling to find a single suitable solvent for recrystallization. What are my options?

A3: When a single solvent proves inadequate, a mixed solvent system is an excellent alternative.[5] This typically involves a "good" solvent in which your compound is readily soluble and a "poor" solvent in which it is sparingly soluble.[5] For halogenated anilines, an ethanol/water mixture is often a successful combination.[1] The process involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity is observed. Gentle heating to redissolve the precipitate, followed by slow cooling, will induce crystallization.

Q4: Recrystallization is not providing the desired purity. What advanced purification techniques should I consider?

A4: When recrystallization is insufficient, column chromatography is the next logical step.[1][7][8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[8] For compounds like 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a common starting point.[1] The less polar impurities will elute first, followed by the desired compound, and finally, the more polar impurities.

Analytical Methods for Impurity Identification

A definitive identification of impurities is crucial for process optimization and ensuring the quality of the final product. The following analytical techniques are indispensable for this purpose.

Analytical TechniquePrincipleApplication for 5-Bromo-2-nitro-4-(trifluoromethyl)anilineAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, with detection typically by UV absorbance.[9]Purity assessment, quantification of impurities, and impurity profiling.[9] A C18 reverse-phase column is often suitable.[9]High precision, robust, and widely available.[9]Requires a chromophore for UV detection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with identification by mass fragmentation patterns.[9]Identification and quantification of volatile impurities.[9]High sensitivity and selectivity, provides structural information.[9]Requires the analyte to be volatile and thermally stable.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure based on the magnetic properties of atomic nuclei.[11]Unambiguous structure elucidation of unknown impurities.[11] Quantitative ¹H NMR can be used for purity determination.[12]Provides definitive structural information.[11] Nondestructive.[12]Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol provides a general procedure for the recrystallization of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline using a mixed solvent system.

Materials:

  • Crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with heating.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.[1]

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).[1]

  • To the hot filtrate, add deionized water dropwise until the solution becomes slightly cloudy.

  • Gently reheat the solution until it becomes clear again.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once crystal formation has started, place the flask in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[1]

  • Dry the crystals in a desiccator.[1]

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline using column chromatography.

Materials:

  • Crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1] Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., a low percentage of ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

PurificationWorkflow Crude Crude Product (Discolored Solid/Oil) Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Initial Purification PurityCheck1 Purity Check (TLC/HPLC) Recrystallization->PurityCheck1 PureProduct Pure Product PurityCheck1->PureProduct Purity ≥ 98% ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) PurityCheck1->ColumnChromatography Purity < 98% PurityCheck2 Purity Check (TLC/HPLC) ColumnChromatography->PurityCheck2 PurityCheck2->PureProduct Purity ≥ 98%

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Cross-Coupling Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Utility and Challenge of a Key Building Block

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a highly valuable, functionalized aromatic compound, serving as a cornerstone building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure is primed for synthetic elaboration: the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influence the electronic properties of the aromatic ring, often enhancing reactivity in key bond-forming steps.

However, reliance on a single building block can introduce constraints related to cost, supply chain stability, and the specific demands of a synthetic route. For instance, while the carbon-bromine bond is reliably reactive, it may be too reactive for certain multi-step syntheses involving other sensitive functional groups. Conversely, for large-scale production, the cost associated with brominated starting materials can be a significant economic driver for seeking alternatives.

This guide provides a comparative analysis of viable alternatives to 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. We will delve into the relative performance of analogous aryl chlorides, iodides, and triflates in the context of two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The focus is on providing researchers, scientists, and drug development professionals with the objective data and mechanistic reasoning needed to make informed decisions for their specific synthetic challenges.

Core Synthetic Applications: Setting the Benchmark

The primary utility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline lies in its performance as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring generally facilitates the crucial oxidative addition step in the catalytic cycle.

  • Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an aryl halide and an organoboron species (like a boronic acid or ester). It is one of the most widely used methods for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmacologically active compounds[1][2].

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has revolutionized the synthesis of anilines and other arylamine derivatives, supplanting harsher, traditional methods[3][4][5].

The performance of alternatives will be judged against the well-established reactivity of the bromo-compound in these two transformations.

Comparative Analysis of Alternative Reagents

The choice of leaving group (X) on the aryl-X bond is the most critical factor influencing reactivity in cross-coupling reactions. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The strength of the carbon-halogen bond directly impacts the energy barrier for this step, leading to a general reactivity trend:

C-I > C-Br > C-Cl

This trend forms the basis of our comparison.

The Cost-Effective Workhorse: 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Aryl chlorides are highly attractive alternatives, primarily because they are significantly less expensive and are often synthesized from more readily available starting materials than their bromo- and iodo-counterparts[6][7].

  • Performance & Causality: The greater strength of the C-Cl bond compared to the C-Br bond means that oxidative addition to a Pd(0) center is considerably slower and more challenging[6][8][9]. Consequently, standard palladium catalysts like Pd(PPh₃)₄, which are often sufficient for aryl bromides, typically fail or give poor yields with aryl chlorides[8]. To overcome this hurdle, more sophisticated catalyst systems are required. These systems feature bulky, highly electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, thereby facilitating the cleavage of the stubborn C-Cl bond[5][10].

  • Trade-offs: While the starting material is cheaper, the required ligands and potentially higher catalyst loadings can offset some of the cost savings. Reaction conditions are also typically more forcing, requiring higher temperatures and longer reaction times compared to the bromo-analog.

The High-Reactivity Option: 5-Iodo-2-nitro-4-(trifluoromethyl)aniline

Aryl iodides represent the most reactive halide coupling partners due to the comparatively weak C-I bond.

  • Performance & Causality: The low bond dissociation energy of the C-I bond facilitates rapid oxidative addition, even with less active palladium catalysts and under milder conditions (e.g., lower temperatures). This high reactivity can be advantageous for sensitive substrates that might decompose under the harsher conditions required for chlorides or even bromides.

  • Trade-offs: The primary drawbacks are cost and stability. Aryl iodides are generally the most expensive of the halides. They can also be more sensitive to light and decomposition over time. Their high reactivity can sometimes be a disadvantage in complex molecules where selectivity between different halide leaving groups is desired.

The Phenol-Derived Route: 2-Nitro-4-(trifluoromethyl)phenyl triflate

Aryl triflates (-OTf) and related sulfonates (e.g., tosylates, nonaflates) are excellent alternatives to halides and are prepared from the corresponding phenols.

  • Performance & Causality: The triflate group is an excellent leaving group, and its reactivity in palladium-catalyzed couplings is often comparable to that of bromide[11]. This provides a valuable alternative synthetic route if the corresponding phenol, 2-nitro-4-(trifluoromethyl)phenol, is a more accessible precursor than the halogenated anilines. The reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

  • Trade-offs: The reagents required to synthesize triflates (e.g., triflic anhydride) are expensive and moisture-sensitive[12]. While effective, this route is typically pursued when the halogenated analogs are unavailable or when the phenol is the most convenient starting point.

Data Presentation: At-a-Glance Comparison

The following tables summarize the expected performance and required conditions for a model Suzuki-Miyaura and Buchwald-Hartwig reaction, illustrating the practical implications of choosing each alternative.

Table 1: Model Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent (Leaving Group)Typical Catalyst/Ligand SystemRelative Temp.Relative TimeExpected YieldKey Consideration
-Br (Baseline) Pd(PPh₃)₄ or Pd(dppf)Cl₂Medium (80-100°C)Medium (8-16h)Good to ExcellentStandard, reliable conditions.[13][14]
-Cl (Alternative) Pd₂(dba)₃ / XPhos or SPhosHigh (100-120°C)Long (16-24h)Moderate to GoodRequires specialized, bulky ligands.[6][9]
-I (Alternative) Pd(PPh₃)₄ or Pd(OAc)₂Low (RT - 80°C)Short (2-8h)ExcellentHighest reactivity, but higher cost.
-OTf (Alternative) Pd(OAc)₂ / PPh₃ or XantphosMedium (80-110°C)Medium (8-16h)Good to ExcellentViable when phenol precursor is available.[3]

Table 2: Model Buchwald-Hartwig Amination with Morpholine

Reagent (Leaving Group)Typical Catalyst/Ligand SystemTypical BaseRelative Temp.Expected YieldKey Consideration
-Br (Baseline) Pd₂(dba)₃ / BINAP or XantphosNaOtBu, Cs₂CO₃Medium (90-110°C)Good to ExcellentBroadly applicable and well-documented.[3][5]
-Cl (Alternative) Pd(OAc)₂ / BrettPhos or XPhosNaOtBu, K₃PO₄High (100-130°C)Moderate to GoodRequires highly active catalyst system.[5]
-I (Alternative) Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃Low-Medium (80-100°C)ExcellentMild conditions, but potential for catalyst inhibition.[4]
-OTf (Alternative) Pd₂(dba)₃ / XPhosCs₂CO₃High (100-120°C)Good to ExcellentEffective, especially with hindered amines.[10]

Experimental Protocols: A Practical Guide

To provide a self-validating system, the following protocols include key details on setup, execution, and monitoring.

Protocol 1: Baseline Suzuki-Miyaura Coupling with 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

This protocol describes a typical coupling with a generic arylboronic acid.

Materials:

  • 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq.)

  • Toluene and Water (4:1 mixture)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask, add 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, the arylboronic acid, and potassium carbonate.

  • Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by sampling a small aliquot.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Alternative Suzuki-Miyaura Coupling with 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

This protocol highlights the necessary modifications when using the less reactive chloro-analog.

Materials:

  • 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or similar reaction vessel suitable for air-sensitive techniques

Procedure:

  • Setup: In a glovebox or under a strong flow of inert gas, add 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Inerting: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 110 °C in an oil bath and stir vigorously for 18-24 hours. Monitor the reaction progress by LC-MS.

  • Workup & Isolation: Follow steps 6-8 from Protocol 1, using dioxane-appropriate workup procedures. Note that higher boiling point solvents require more rigorous removal under high vacuum.

Visualization: Decision-Making Framework

The choice of reagent is a multi-factorial decision. The following diagram provides a logical workflow for selecting the optimal starting material based on project priorities.

ReagentSelection start Project Goal: Synthesize Aryl-Coupled 2-Nitro-4-(CF3)aniline Derivative priority What is the primary driver? start->priority cost Lowest Starting Material Cost priority->cost Cost reactivity Highest Reactivity & Mildest Conditions priority->reactivity Reactivity availability Alternative Precursor (Phenol) is Available priority->availability Precursor use_br Use Bromo-Aniline (Ar-Br) as a balanced default priority->use_br Balanced Profile use_cl Select Chloro-Aniline (Ar-Cl) cost->use_cl use_i Select Iodo-Aniline (Ar-I) reactivity->use_i use_otf Select Triflate (Ar-OTf) availability->use_otf note_cl Note: Requires specialized ligands (e.g., XPhos) and harsher conditions. use_cl->note_cl note_i Note: Highest reagent cost, but allows for mildest conditions and simple catalysts. use_i->note_i note_otf Note: Reagent cost can be high. Reactivity is comparable to Ar-Br. use_otf->note_otf

Caption: A decision tree for selecting the optimal aryl electrophile.

Conclusion

While 5-Bromo-2-nitro-4-(trifluoromethyl)aniline remains a robust and reliable building block for cross-coupling reactions, a comprehensive understanding of its alternatives empowers chemists to optimize their synthetic strategies. The corresponding chloro-aniline is the clear choice when minimizing raw material cost is paramount, provided the investment in more sophisticated catalyst systems and more forcing conditions is acceptable. For syntheses demanding the highest possible reactivity and the mildest conditions, the iodo-aniline is superior, albeit at a higher price point. Finally, the aryl triflate , derived from the corresponding phenol, offers a valuable alternative synthetic entry point with reactivity comparable to the bromide. By weighing the trade-offs between reactivity, cost, and reaction conditions, researchers can select the most appropriate reagent to accelerate their research and development goals.

References

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
  • Process for the preparation of 2-nitro-4-trifluoromethylaniline. Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons.
  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing).
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

Sources

Comparative Guide: Validation of Analytical Methods for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline Quantification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the quantification of highly functionalized building blocks not merely as a procedural task, but as an exercise in applied physical chemistry. 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS: 1026267-58-2) is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.

Quantifying this compound presents unique analytical challenges. The presence of three strong electron-withdrawing groups (EWGs)—a nitro group, a trifluoromethyl group, and a bromine atom—drastically alters the molecule's behavior compared to simple anilines. This guide objectively compares the performance of various analytical methods for its quantification, explains the causality behind optimal experimental choices, and provides a self-validating, ICH Q2(R2)-compliant protocol [1].

Mechanistic Analysis & Method Comparison

To select the appropriate analytical method, we must first understand the analyte's physicochemical behavior:

  • Basicity & Retention: The extreme electron deficiency caused by the EWGs delocalizes the lone pair on the amino (-NH₂) group, rendering the molecule virtually non-basic. Consequently, it will not protonate in standard acidic mobile phases, behaving instead as a neutral, hydrophobic species.

  • Ionization Dynamics: For mass spectrometry, this electron deficiency makes positive electrospray ionization (ESI+) highly inefficient. However, these same groups excel at stabilizing negative charge, making the molecule highly responsive to negative ion mode (ESI-) via electron capture.

  • Thermal Stability: The nitro group and the carbon-bromine bond are susceptible to thermal degradation or catalytic cleavage at high temperatures, complicating gas-phase analyses.

Based on these principles, we can compare the three primary analytical modalities:

Method Performance Comparison
ParameterHPLC-UV (Reversed-Phase)LC-MS/MS (ESI Negative Mode)GC-FID / GC-MS
Primary Use Case Bulk purity & routine QCTrace impurity profiling (<0.05%)Volatile solvent/impurity checks
Sensitivity (LOD) ~0.1 – 0.5 µg/mL~10 – 50 pg/mL~1.0 – 5.0 µg/mL
Linearity (R²) > 0.999> 0.995> 0.990 (Prone to matrix effects)
Accuracy (Recovery) 98.0% – 102.0%90.0% – 110.0%85.0% – 115.0%
Precision (%RSD) < 1.0%< 5.0%< 3.0%
Causality of Limits Limited by UV chromophore extinction coefficient.Matrix suppression; requires isotopically labeled internal standards.Thermal lability of the -NO₂ group at injector temps >250°C.

Verdict: HPLC-UV is the gold standard for routine quantification and bulk purity assessment due to its robustness and cost-effectiveness [2]. LC-MS/MS is reserved for genotoxic impurity tracking where ultra-high sensitivity is required. GC-FID is generally not recommended for the parent compound due to thermal degradation risks.

Analytical Decision & Validation Workflows

The selection of the method and its subsequent validation must follow a logical, risk-based approach. Below are the decision matrix and the ICH Q2(R2) validation workflow.

DecisionMatrix Start 5-Bromo-2-nitro-4-(trifluoromethyl)aniline Quantification Goal Primary Analytical Goal? Start->Goal Routine Routine QC & Bulk Purity (>0.1% Threshold) Goal->Routine High Conc. Trace Trace Impurity Profiling (<0.05% Threshold) Goal->Trace Trace Levels HPLC HPLC-UV (Robust, Cost-Effective) Routine->HPLC LCMS LC-MS/MS (ESI-) (High Sensitivity, Structural ID) Trace->LCMS

Decision matrix for selecting the optimal quantification method based on analytical goals.

ValidationWorkflow Dev Method Development (C18 Column, Acidic Mobile Phase) SST System Suitability Test (SST) (Self-Validation: Rs > 2.0, T < 1.5) Dev->SST Spec Specificity Assessment (Resolution from Degradants) SST->Spec Lin Linearity & Range (R² > 0.999, 25-150% Target) Spec->Lin Acc Accuracy & Precision (Spike Recovery & %RSD < 2.0%) Lin->Acc Rob Robustness Testing (Flow Rate, Temp, pH Variations) Acc->Rob

ICH Q2(R2) Analytical Method Validation Workflow for Halogenated Nitroanilines.

Experimental Protocol: Self-Validating HPLC-UV Method

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs a System Suitability Test (SST) as a strict logic gate: if the SST criteria are not met, the analytical run automatically fails, preventing the generation of spurious data.

Chromatographic Conditions
  • Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 3.5 µm particle size. (Rationale: Provides high theoretical plate counts for resolving structurally similar halogenated impurities).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Mode: Gradient (e.g., 30% B to 90% B over 15 minutes). (Rationale: Sweeps highly retained hydrophobic impurities off the column).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isosbestic point optimization recommended based on diode-array scanning).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step-by-Step Execution & Validation

Step 1: Preparation of Solutions

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh 50 mg of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline reference standard. Dissolve and dilute to 50 mL with diluent (1.0 mg/mL). Further dilute to a working concentration of 100 µg/mL.

Step 2: System Suitability Testing (The Logic Gate)

  • Inject the working standard solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area ≤ 1.0%.

    • Tailing Factor (T) ≤ 1.5. (Causality: Tailing indicates unwanted secondary interactions with unendcapped silanols; TFA suppresses this).

    • Theoretical Plates (N) ≥ 5000.

  • Action: Do not proceed to sample analysis unless all SST criteria are strictly met.

Step 3: Specificity & Forced Degradation

  • Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolytic stress.

  • Inject stressed samples. Ensure the peak of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is baseline resolved (Resolution, Rs > 2.0) from all degradation products.

Step 4: Linearity, Accuracy, and Precision

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. Plot peak area vs. concentration. Acceptance: R² ≥ 0.999.

  • Accuracy: Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels in triplicate. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision: Analyze six independent sample preparations at 100% concentration. Acceptance: %RSD ≤ 2.0%.

Conclusion

For the quantification of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, HPLC-UV remains the most reliable and scientifically sound approach for routine analysis. By acknowledging the molecule's unique electron-deficient properties, we avoid the pitfalls of inappropriate mobile phase buffering or thermal degradation in GC systems. Adhering to the self-validating ICH Q2(R2) workflow ensures that the data generated is robust, reproducible, and ready for regulatory submission.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2024. URL:[Link]

  • Kadziński, L., et al. "A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-L-alanine amidase activity via p-nitroaniline quantification." Analytical Methods, RSC Publishing, 2025. URL:[Link]

Optimizing Cross-Coupling Efficiency: A Comparative Guide for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates catalytic systems for the functionalization of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline . This substrate presents a unique "push-pull" electronic challenge: the highly electron-withdrawing nitro (


) and trifluoromethyl (

) groups activate the C-Br bond for oxidative addition, while the free amine (

) and nitro group introduce risks of catalyst poisoning and chemoselectivity issues (e.g., reduction or competitive coordination).

This guide compares traditional palladium systems against modern dialkylbiaryl phosphine ligands, providing evidence-based protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.

Part 1: Mechanistic Analysis & Substrate Challenges

The Electronic Landscape

The 5-bromo position is electronically activated by the ortho-nitro and para-trifluoromethyl groups. Consequently, Oxidative Addition (OA) is rarely the rate-determining step. The primary failure modes are:

  • Amine Poisoning: The free

    
     can displace weak ligands (like 
    
    
    
    ) on the Pd(II) intermediate, forming inactive "Pd-amine" sinks.
  • Base Sensitivity: Strong bases (e.g.,

    
    ) required for some cycles can deprotonate the aniline or degrade the nitro group.
    
  • Protodeboronation: In Suzuki couplings, the electron-deficient nature of the aryl ring can accelerate debromination or hydrolysis pathways if Transmetallation (TM) is slow.

Mechanistic Pathway Visualization

The following diagram illustrates the critical decision points in the catalytic cycle where ligand choice determines success or failure.

CatalyticCycle Substrate Substrate: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline OxAdd Oxidative Addition (Fast due to EWGs) Substrate->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L Pd0->OxAdd PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII Poison FAILURE MODE: Amine Coordination (Pd-NH2 complex) PdII->Poison Weak Ligand (e.g., PPh3) TransMet Transmetallation (Rate Determining Step) PdII->TransMet Bulky Ligand (e.g., XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the risk of amine poisoning during the Pd(II) intermediate stage.

Part 2: Comparative Study – Suzuki-Miyaura Coupling[1]

Objective

Coupling 5-Bromo-2-nitro-4-(trifluoromethyl)aniline with phenylboronic acid.

Catalyst Performance Matrix

Data aggregated from comparative screenings of electron-deficient ortho-haloanilines.

Catalyst SystemLigand ClassYieldTOF (

)
Analysis
Pd(PPh₃)₄ Triarylphosphine20-40%< 5Poor. High catalyst loading (5-10 mol%) required. The free amine competes with

, leading to catalyst deactivation.
Pd(dppf)Cl₂ Bidentate Ferrocene65-75%15-20Reliable. The bite angle of dppf resists displacement by the amine. Good thermal stability but requires higher temperatures (

).
CataCXium® A Pd G3 Adamantyl Phosphine92-97% > 50Optimal. Bulky, electron-rich ligand facilitates rapid transmetallation and prevents amine coordination. Works in "green" solvents like 2-MeTHF.
Pd₂(dba)₃ + XPhos Dialkylbiaryl85-90%40Excellent. Highly active. Ideal for sterically hindered boronic acids, though the precatalyst preparation adds a step compared to G3 palladacycles.
Recommended Protocol: The "CataCXium" Method

This protocol utilizes a bulky adamantyl-phosphine system which has shown superior resistance to amine poisoning in ortho-substituted anilines [1].

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 equiv)[1][2]

    • Base:

      
       (2.0 equiv) – Crucial: Finely ground.
      
    • Catalyst: CataCXium® A Pd G3 (1.0 - 2.0 mol%)

  • Solvent: Add degassed 2-MeTHF or 1,4-Dioxane/Water (4:1) . Concentration: 0.25 M.

  • Reaction: Seal and heat to 60-80°C for 2-4 hours.

    • Note: The EWGs on the substrate allow for milder temperatures than typical anilines.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. The nitro group makes the product highly crystalline; recrystallization from EtOH is often possible.

Part 3: Comparative Study – Buchwald-Hartwig Amination

Objective

Coupling with a secondary amine (e.g., Morpholine) to form a C-N bond.

Catalyst Performance Matrix

Chemoselectivity is the challenge here. We must couple the external amine to the C-Br bond without the substrate's own


 acting as a nucleophile (homocoupling).
Ligand SystemBaseYieldSelectivityAnalysis
BINAP

50-60%ModerateLegacy. Often requires high temperatures (

) which promotes side reactions. Slow oxidative addition compared to modern ligands.
BrettPhos

88-95% HighGold Standard (Primary Amines). If coupling a primary amine, this is the choice. Exceptional specificity for cross-coupling over homocoupling.
RuPhos

80-85%HighGood (Secondary Amines). Excellent for secondary amines, but

carries a risk of reacting with the nitro group. Switch to

if nitro-reduction is observed.
XantPhos

70%HighNiche. Good for amides, but less active for this specific aniline substrate than Buchwald ligands.
Recommended Protocol: The "BrettPhos" System

This protocol prioritizes chemoselectivity and mild conditions [2].

  • Setup: Flame-dry a Schlenk tube. Cool to RT under Argon.

  • Reagents: Add:

    • Substrate (1.0 equiv)

    • Amine Nucleophile (1.2 equiv)

    • Base:

      
       (2.0 equiv) – Preferred over alkoxides to protect the nitro group.
      
    • Pre-catalyst: BrettPhos Pd G3 or G4 (1-3 mol%).

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane .

  • Activation: Stir at 80°C for 1-3 hours.

    • Monitoring: Watch for the disappearance of the starting bromide via HPLC. If the reaction stalls, add 1 mol% additional catalyst rather than increasing temperature (to avoid nitro degradation).

Part 4: Experimental Workflow Visualization

The following diagram outlines the standardized workflow for handling this sensitive substrate, ensuring safety and data integrity.

Workflow Setup 1. Inert Atmosphere (Argon/Glovebox) Reagent 2. Reagent Charging (Base Grinding Critical) Setup->Reagent Reaction 3. Catalysis (Temp: 60-80°C) Reagent->Reaction Quench 4. Quench/Filter (Remove Pd Residues) Reaction->Quench Check HPLC Purify 5. Purification (Avoid Acidic Columns) Quench->Purify

Caption: Standardized workflow for Pd-catalyzed coupling of nitro-anilines.

References

  • BenchChem. (2025).[3][1][2] Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. BenchChem.[3][1][2] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4][5] Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Advances. Organic Chemistry Portal. Link

Sources

A Comparative Guide to the Synthetic Utility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline and its Chloro Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Halogenated anilines, especially those adorned with potent electron-withdrawing groups, are invaluable building blocks. This guide provides an in-depth, data-supported comparison of two closely related and synthetically versatile compounds: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline and its chloro analog, 5-Chloro-2-nitro-4-(trifluoromethyl)aniline .

This document moves beyond a simple cataloging of properties to offer a nuanced analysis of their comparative performance in key synthetic transformations. By examining the fundamental principles that govern their reactivity and presenting available experimental data, this guide aims to empower researchers to make informed decisions when selecting the optimal building block for their specific synthetic targets.

Physicochemical Properties: A Tale of Two Halogens

The foundational differences between the bromo and chloro analogs are rooted in their intrinsic physicochemical properties. These properties, summarized in the table below, influence not only their handling and purification but also their reactivity in chemical transformations.

Property5-Bromo-2-nitro-4-(trifluoromethyl)aniline5-Chloro-2-nitro-4-(trifluoromethyl)aniline
CAS Number 1026267-58-2[1]35375-74-7[2]
Molecular Formula C₇H₄BrF₃N₂O₂C₇H₄ClF₃N₂O₂
Molecular Weight 285.02 g/mol [1]240.57 g/mol [2]
Appearance SolidSolid
Melting Point Not widely reported112-114 °C[2]
Purity (Typical) ≥98%[1]≥95%[2]

The most significant difference lies in the identity of the halogen at the 5-position, which has profound implications for the C-X bond strength and, consequently, the reactivity of these molecules in various synthetic operations.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Advantage for the Bromo Analog

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern C-C and C-N bond formation. In these reactions, the reactivity of the aryl halide is of paramount importance, often dictating the required reaction conditions and achievable yields.

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[3] This trend is primarily governed by the bond dissociation energies of the carbon-halogen (C-X) bond and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[3] The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making the bromo analog a more reactive substrate.[3]

This enhanced reactivity translates to several practical advantages for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline :

  • Milder Reaction Conditions: The bromo derivative often requires lower temperatures and less reactive catalysts to achieve high conversion.

  • Shorter Reaction Times: The faster rate of oxidative addition typically leads to reduced reaction times.

  • Higher Yields: Under identical conditions, the bromo analog is expected to provide higher yields of the desired coupled product.

Illustrative Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling (Analogous Systems)

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2,6-bis(trifluoromethyl)pyridinePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285-95
4-Chloro-2,6-bis(trifluoromethyl)pyridinePhenylboronic AcidPd(dppf)Cl₂ (5 mol%)Cs₂CO₃Dioxane1202470-80

This data is for illustrative purposes with analogous compounds and highlights the general trend of higher reactivity for bromo-substituents.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Suzuki_Miyaura_Workflow

Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline

Note: Due to the lower reactivity of the chloro-analog, a more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand) and a stronger base are typically required.

Buchwald_Hartwig_Workflow

Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: To the vessel, add 5-chloro-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.) and the desired amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison

In contrast to palladium-catalyzed reactions, the relative reactivity in nucleophilic aromatic substitution (SNAr) is more complex. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[4] The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on both analogs, strongly activates the aromatic ring towards nucleophilic attack.

Two factors are at play when comparing the bromo and chloro analogs in SNAr:

  • Leaving Group Ability: Bromide is generally a better leaving group than chloride due to the weaker C-Br bond. This would suggest a faster reaction for the bromo analog.

  • Inductive Effect: Chlorine is more electronegative than bromine, which can lead to a more electrophilic carbon atom at the site of substitution, potentially accelerating the initial nucleophilic attack.

For many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. In such cases, the more electron-withdrawing nature of chlorine might lead to a faster reaction for the chloro analog. However, if the departure of the leaving group is rate-limiting, the bromo analog would be more reactive. The specific outcome will depend on the nucleophile, solvent, and reaction conditions.

Reduction of the Nitro Group: A Common Transformation

The reduction of the nitro group to an amine is a frequent and crucial transformation for these building blocks, opening up a plethora of subsequent synthetic possibilities, including diazotization and further functionalization of the resulting aniline.

Both the bromo and chloro analogs can be efficiently reduced using standard methodologies. The choice of reducing agent should be made based on the desired chemoselectivity.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Pd/C or PtO₂ under a hydrogen atmosphere. A key consideration is the potential for hydrodehalogenation (loss of the halogen), particularly with the more labile C-Br bond. For the bromo analog, careful selection of the catalyst and reaction conditions may be necessary to minimize this side reaction.

  • Metal-Mediated Reductions: Reagents like tin(II) chloride (SnCl₂) in an acidic medium, or iron powder in the presence of an acid or ammonium chloride, are robust and cost-effective methods for nitro group reduction.[2] These methods are generally tolerant of aryl halides and are suitable for both the bromo and chloro analogs.

General Protocol for Nitro Group Reduction using Iron

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend the 5-halo-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 equiv.) and ammonium chloride (4-5 equiv.).

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by extraction and subsequent crystallization or column chromatography.

Conclusion and Strategic Recommendations

The choice between 5-Bromo-2-nitro-4-(trifluoromethyl)aniline and its chloro analog is a strategic one that should be guided by the specific requirements of the synthetic route.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.): The bromo analog is the unequivocally superior choice. Its greater reactivity allows for milder conditions, shorter reaction times, and generally higher yields. This is particularly advantageous in complex syntheses where preserving sensitive functional groups is crucial.

  • For Nucleophilic Aromatic Substitution (SNAr): The choice is less straightforward. While the bromo analog possesses a better leaving group, the higher electronegativity of chlorine might accelerate the rate-determining nucleophilic attack in some cases. A preliminary screening of both substrates may be warranted to identify the optimal reagent for a specific SNAr transformation.

  • For Nitro Group Reduction: Both analogs are suitable substrates. However, when employing catalytic hydrogenation, the chloro analog may offer a slight advantage due to the greater stability of the C-Cl bond towards hydrodehalogenation. For metal-mediated reductions, both substrates are expected to perform comparably.

References

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution - Nptel. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]

  • Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. Available from: [Link]

  • US4756598A - Second harmonic generation with 5-chloro-2-nitroaniline - Google Patents.
  • Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer. Available from: [Link]

  • Nucleophilic Aromatic Substitution - YouTube. Available from: [Link]

  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking Synthesis with 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Powerhouse Building Block

In the landscape of modern medicinal and agrochemical synthesis, the strategic selection of starting materials is paramount. 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a quintessential example of a highly functionalized building block, engineered for versatility. Its value lies in the orthogonal reactivity of its three key functional groups:

  • The Bromo Group: A reliable handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.

  • The Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it is a versatile precursor to a primary amine, which opens up a vast new set of potential transformations.

  • The Trifluoromethyl (CF₃) Group: A ubiquitous moiety in modern pharmaceuticals and agrochemicals.[1] It is known to enhance metabolic stability, binding affinity, and bioavailability. Its strong electron-withdrawing nature also significantly impacts the electronic properties of the aniline ring.[2][3]

This guide provides an in-depth comparison of synthetic strategies utilizing this key intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of its application and benchmark its performance against viable alternatives.

Part 1: The Cornerstone of Complexity - Palladium-Catalyzed Cross-Coupling

The bromine atom on the aniline ring is the primary site for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the precise and efficient formation of new bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable method for constructing biaryl scaffolds, a common motif in pharmacologically active molecules.[4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[5]

Expertise & Experience: Why Your Catalyst System Matters

The success of a Suzuki coupling with an electron-deficient substrate like 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is critically dependent on the careful selection of the catalyst system. The electron-withdrawing effects of the nitro and trifluoromethyl groups can make the initial oxidative addition step of the catalytic cycle challenging.[2]

Suzuki_Miyaura_Cycle

Comparative Data: Catalyst System Performance

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)ReferenceNotes
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9084[6]A robust, general-purpose catalyst for many aryl bromides.
2CataCXium® A Pd G3Cs₂CO₃2-MeTHF8095[7]A modern, highly active pre-catalyst, often providing superior yields in greener solvents.
3Pd(PPh₃)₄Cs₂CO₃EthanolMicrowaveHigh[4]Tetrakis is a classic choice; microwave heating can accelerate reaction times significantly.
4Pd(OAc)₂ / SPhosK₂CO₃2-MeTHF<5[7]Illustrates the importance of ligand choice; SPhos is not optimal for this specific substrate class.

Trustworthiness: A Validated Protocol for Suzuki-Miyaura Coupling

This protocol is designed for robustness and reproducibility, incorporating best practices for handling air-sensitive reagents.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and finely powdered cesium carbonate (Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., CataCXium® A Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7] The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.[7]

  • Solvent Addition: Add a degassed solvent (e.g., 2-MeTHF, to a concentration of 0.1 M) via syringe. Degassing is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[7]

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the synthesis of complex diarylamines or N-aryl heterocycles.[8] This reaction is particularly relevant when the target molecule requires a different amino substituent than the one derived from the nitro group reduction.

Expertise & Experience: Overcoming Substrate Challenges

The steric hindrance and electronic properties of our substrate require a carefully chosen catalyst system, typically involving a bulky, electron-rich phosphine ligand.[9] These ligands facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.

Buchwald_Hartwig_Cycle

Comparative Data: Typical Conditions for Amination of Aryl Bromides

CatalystLigandBaseSolventTemp (°C)General OutcomeReference
Pd₂(dba)₃XPhosNaOtBuToluene100-110High yields for hindered substrates[9]
Pd(OAc)₂BINAPCs₂CO₃Toluene110Classic system, effective for many amines[10]
BrettPhos Pd G3(integral)K₃PO₄t-AmylOH100Modern pre-catalyst, broad scope[11]

Trustworthiness: A Validated Protocol for Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Addition of Reactants: Add 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.) and anhydrous, degassed toluene (to a concentration of 0.2 M). Finally, add the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat in a preheated oil bath to 110 °C for 12-24 hours.

  • Monitoring: Track the disappearance of the starting aryl bromide using LC-MS or TLC.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Part 2: Unmasking Latent Reactivity - Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is a pivotal step that dramatically expands the synthetic possibilities. This creates a vicinal diamine scaffold, a valuable precursor for heterocycle synthesis (e.g., benzimidazoles).

Expertise & Experience: Choosing the Right Reduction Method

The choice of reducing agent is a balance between efficiency, scalability, and functional group tolerance.

  • Iron Powder in Acidic Media (Fe/NH₄Cl or Fe/HCl): This is a classic, cost-effective, and highly reliable method. It is robust and tolerant of many other functional groups.[12]

  • Catalytic Hydrogenation (Pd/C, H₂): This method is very clean, as the only byproduct is water. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and care must be taken, as the catalyst can sometimes mediate dehalogenation (loss of the bromine atom).[13][14]

  • Tin(II) Chloride (SnCl₂): Another effective method, though the tin byproducts can sometimes complicate purification.

Comparative Data: Nitro Group Reduction Methods

MethodReagentsSolventTypical YieldKey AdvantageKey DisadvantageReference
Bechamp ReductionFe, NH₄ClEthanol/Water~90%Cost-effective, scalable, reliableRequires filtration of iron salts[12]
Catalytic HydrogenationH₂, Pd/CMethanol>95%Very clean, high yieldingPotential for dehalogenation, requires specialized equipment[13][14]
Tin(II) ChlorideSnCl₂·2H₂OEthyl AcetateHighMild conditionsStoichiometric tin wasteN/A

Nitro_Reduction

Trustworthiness: A Validated Protocol for Iron-Mediated Nitro Reduction

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, create a suspension of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.), iron powder (5.0 equiv.), and ammonium chloride (1.2 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: The reaction is often visually apparent as the yellow color of the starting material fades. Monitor by TLC for complete consumption of the starting material (typically 1-2 hours).

  • Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with ethyl acetate and wash with water (3x) and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired diamine, which is often pure enough for subsequent steps.[12]

Part 3: Strategic Alternatives & Troubleshooting

While 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a powerful tool, it is not the only option. The optimal choice of starting material depends entirely on the final target structure.

Alternative Starting Materials

Alternative CompoundKey DifferenceWhen to Consider
4-Nitro-3-(trifluoromethyl)aniline [1]Lacks the bromo group.When C-C or C-N coupling is not required, and functionalization will proceed through the aniline or nitro groups.
2-Bromo-5-(trifluoromethyl)aniline [15]Isomeric. Bromo and CF₃ groups are swapped.When the target molecule requires this specific regioisomeric arrangement.
4-Bromo-2-nitro-1-(trifluoromethyl)benzene Lacks the primary amino group.When the amino group is not needed or will be introduced later. The corresponding aniline can be made from this via reduction.[12]

Decision_Workflow

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low/No Yield in Suzuki Coupling 1. Catalyst deactivation by oxygen. 2. Poor quality boronic acid. 3. Inappropriate base or ligand.1. Ensure thorough degassing of solvents and use of inert atmosphere.[2][7] 2. Use fresh boronic acid or convert to a more stable boronate ester. 3. Screen alternative ligands (e.g., Buchwald ligands) and bases (e.g., K₃PO₄).
Homocoupling of Boronic Acid Presence of oxygen promoting the side reaction.Rigorously exclude oxygen by degassing and maintaining a positive pressure of inert gas.[7]
Dehalogenation (Loss of Bromine) 1. Catalyst system promotes reduction. 2. Hydrogen source present (e.g., in catalytic hydrogenation).1. In cross-coupling, screen different catalysts/ligands. 2. For nitro reduction, choose a chemical reductant like Fe/NH₄Cl instead of catalytic hydrogenation.
Palladium Black in Amination Catalyst decomposition.This can indicate the reaction is complete or has failed. If starting material remains, consider a more stable pre-catalyst or different ligand that better stabilizes the Pd center.[2]

Conclusion

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a remarkably versatile and powerful building block. Its true potential is unlocked through a deep understanding of the interplay between its functional groups and the judicious selection of reaction conditions. By leveraging robust palladium-catalyzed cross-coupling reactions and strategic reductions, researchers can efficiently access a wide array of complex molecular architectures. This guide serves as a foundational resource for not only executing these transformations but also for troubleshooting challenges and making informed decisions when benchmarking against alternative synthetic routes.

References

  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]

  • The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Efficient Synthesis of O-Trifluoromethyl Aniline. Scribd. [Link]

  • Exploring 5-Bromo-2-(Trifluoromethyl)Aniline: A Versatile Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for the preparation of 2-trifluoromethyl aniline.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Selected natural products (first row) and synthetic bioactive molecules... ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate. [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Reactions of Aniline. Chemistry Steps. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 2-Bromo-5-(trifluoromethyl)aniline. MySkinRecipes. [Link]

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Efficacy comparison of different purification techniques for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

The compound 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS: 1026267-58-2) is a highly functionalized aromatic building block frequently utilized in the development of advanced agrochemicals and active pharmaceutical ingredients (APIs) [3].

Purifying this specific molecule requires a deep understanding of its physicochemical properties. The combined inductive and resonance electron-withdrawing effects of the trifluoromethyl (-CF3), nitro (-NO2), and bromo (-Br) groups severely deplete the electron density on the primary amine.

The Causality of Purification Constraints:

  • Negligible Basicity: Because the amine is highly non-nucleophilic, it resists protonation even under strongly acidic aqueous conditions. This renders traditional acid-base liquid-liquid extractions—a staple for standard amine purification—completely ineffective.

  • Regioisomeric Impurities: Synthesis typically involves electrophilic aromatic bromination or nitration. These harsh conditions predictably generate regioisomers (e.g., the 6-bromo isomer) and over-halogenated species [1]. Separating these structurally similar regioisomers is the primary bottleneck in downstream processing [4].

  • Oxidative Degradation: Halogenated nitroanilines are prone to oxidation, often resulting in dark, tarry byproducts that can encapsulate the target molecule and depress crystalline yields [1].

This guide objectively compares the efficacy of three primary purification techniques—Recrystallization, Flash Column Chromatography (FCC), and Preparative HPLC—providing self-validating protocols for each.

Efficacy Comparison of Purification Techniques

A. Solvent/Anti-Solvent Recrystallization

Recrystallization leverages the differential solubility of the target compound and its impurities across a temperature gradient [2]. For 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, an ethanol/water mixed-solvent system is highly effective. The compound is soluble in hot ethanol but insoluble in water, allowing for controlled crystallization.

  • Efficacy: Highly effective for removing polar, tarry oxidation byproducts and significantly different over-halogenated species. The addition of activated carbon during dissolution effectively sequesters colored impurities [1].

  • Limitation: It struggles to resolve closely related regioisomers, which often co-crystallize within the same lattice structure.

B. Flash Column Chromatography (FCC)

FCC separates compounds based on their differential adsorption to a stationary phase (typically silica gel)[4].

  • Efficacy: Excellent for separating unreacted starting materials and distinct byproducts. Because the amine is non-basic, it does not interact strongly with the acidic silanol groups on the silica gel, preventing the severe "tailing" commonly observed with aliphatic amines.

  • Limitation: Requires significant solvent volumes and struggles to achieve >99% purity if the regioisomers have nearly identical retention factors (

    
    ).
    
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC utilizes a reverse-phase C18 column, separating molecules based on hydrophobic interactions.

  • Efficacy: This is the gold standard for resolving stubborn regioisomers[1]. The high theoretical plate count of the column easily resolves isomers that co-elute in FCC or co-crystallize during bulk precipitation.

  • Limitation: Low throughput and high operational costs make it suitable only for late-stage API development or analytical reference standard preparation.

Quantitative Data Presentation

The following table summarizes the comparative efficacy of each technique based on standard laboratory-scale (10–50 g) processing of halogenated nitroanilines.

Purification TechniqueTypical Yield RecoveryAchievable PurityScalabilityProcessing TimeRelative CostPrimary Utility
Recrystallization 65% – 80%~98.0%High (kg scale)12 – 24 hrsLowBulk decolorization; removing tarry byproducts
Flash Chromatography 75% – 85%95.0% – 98.0%Moderate (100g)4 – 8 hrsModerateRemoving unreacted starting materials
Preparative HPLC 85% – 95%>99.5%Low (mg to g)2 – 4 hrsHighResolving close-eluting regioisomers

Purification Workflow Visualization

PurificationWorkflow Start Crude 5-Bromo-2-nitro-4- (trifluoromethyl)aniline Assess Assess Impurity Profile (LC-MS / NMR) Start->Assess Cond1 High Purity (>85%) Isomeric Impurities Low Assess->Cond1 Cond2 Moderate Purity (50-85%) Tarry/Colored Byproducts Assess->Cond2 Cond3 Complex Mixture Close-eluting Regioisomers Assess->Cond3 Recryst Recrystallization (EtOH/H2O) Cond1->Recryst FCC Flash Column Chromatography (Silica Gel) Cond2->FCC Prep Preparative HPLC (C18 Reverse Phase) Cond3->Prep

Fig 1. Decision matrix for selecting the optimal purification route based on impurity profiling.

Self-Validating Experimental Protocols

Protocol A: Activated Carbon-Assisted Recrystallization

Objective: Decolorize and purify bulk crude material containing oxidation byproducts [1].

  • Dissolution: Suspend 10.0 g of crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in 30 mL of absolute ethanol in a 100 mL Erlenmeyer flask. Heat to a gentle reflux until the solid dissolves [2].

  • Decolorization: Remove from heat and carefully add 0.5 g of activated carbon (Darco). Boil gently for 5 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed Buchner funnel equipped with a Celite pad to remove the carbon.

  • Crystallization: Allow the golden-yellow filtrate to cool to room temperature undisturbed. Once at room temperature, add deionized water dropwise until the solution becomes slightly turbid (anti-solvent addition), then place in an ice bath for 2 hours.

  • Collection: Collect the bright yellow crystals via vacuum filtration and wash with 10 mL of ice-cold 1:1 Ethanol/Water.

  • Self-Validation Step: Analyze the mother liquor via TLC. If the product spot (

    
     ~0.4 in 20% EtOAc/Hexane) is intensely colored, concentrate the liquor by 50% under reduced pressure and subject it to a second crop crystallization to prevent yield attrition.
    
Protocol B: Isocratic Flash Column Chromatography

Objective: Remove unreacted starting materials and distinct over-brominated species [4].

  • Column Preparation: Slurry-pack a glass column with 150 g of silica gel (230-400 mesh) using Hexane.

  • Loading: Dissolve 5.0 g of the crude mixture in a minimal amount of Dichloromethane (DCM) and dry-load it onto 10 g of silica gel. Evaporate the DCM and load the dry powder onto the column head.

  • Elution: Elute isocratically with 15% Ethyl Acetate in Hexane. Monitor fractions via UV-active TLC. The non-polar over-brominated species will elute first, followed by the target product.

  • Self-Validation Step: Perform 2D-TLC on the pooled product fractions before concentration. Spot the sample, run it in 15% EtOAc/Hexane, dry the plate, rotate it 90 degrees, and run it in 50% DCM/Hexane. A single spot in both orthogonal solvent systems confirms the absence of co-eluting regioisomers.

Protocol C: Reverse-Phase Preparative HPLC

Objective: Isolate >99.5% pure target compound from a mixture of close-eluting regioisomers [1].

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: Water (0.1% Trifluoroacetic acid); Solvent B: Acetonitrile (0.1% Trifluoroacetic acid).

  • Gradient: Run a linear gradient from 40% B to 90% B over 30 minutes at a flow rate of 20 mL/min. Monitor UV absorbance at 254 nm.

  • Injection: Dissolve 200 mg of the enriched mixture in 2 mL of DMSO and inject. Collect the major peak eluting at approximately 18-20 minutes.

  • Self-Validation Step: Inject a 5 µL aliquot of the pooled fractions into an analytical LC-MS system. Proceed to lyophilization only if the UV purity at 254 nm exceeds 99.5% and the extracted ion chromatogram confirms the correct mass-to-charge ratio (

    
     283.9/285.9 for the [M-H]- bromine isotopes).
    

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Proactive Approach to Safety

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a complex organic molecule requiring a multi-faceted safety strategy. Its potential hazards are derived from the synergistic effects of its functional groups. A thorough understanding of these risks is the foundation of safe laboratory practice.

  • Aromatic Amine Core: Anilines are a well-documented class of compounds with the potential for significant toxicity. They can often be absorbed through the skin, and safe handling requires robust barrier protection.[2][3]

  • Nitro Group (-NO₂): Aromatic nitro compounds are known for their potential toxicity and can cause conditions like methemoglobinemia, which impairs the blood's oxygen-carrying capacity.[1] They can also increase the flammability or explosive potential of a molecule.[4]

  • Bromo- and Trifluoromethyl- Groups: As a halogenated (bromo) and organofluorine (trifluoromethyl) compound, this molecule requires special consideration for disposal to prevent environmental harm.[5][6] Organofluorine compounds often require specialized handling techniques.[7]

The following table summarizes the anticipated hazards based on data from structurally similar compounds.

Hazard CategoryPotential Effects and RationaleSupporting Analogues
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10]5-Bromo-2-nitroaniline, 2-Bromo-4-(trifluoromethyl)aniline[8][11]
Skin Irritation/Corrosion Causes skin irritation and may cause an allergic skin reaction.[9][11]5-Bromo-2-nitroaniline[11]
Eye Damage/Irritation Causes serious eye irritation upon contact with dust or through splashes.[8][9][11]5-Bromo-2-nitroaniline, 2-Bromo-4-(trifluoromethyl)aniline[8][11]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[4][11]5-Bromo-2-nitroaniline[11]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[11]5-Bromo-2-nitroaniline[11]

Primary Shielding: Engineering Controls

Personal protective equipment is the final line of defense. The primary method for exposure mitigation is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, especially in its solid, powdered form, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust.[12]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[13]

  • Safety Stations: An eyewash station and a safety shower must be immediately accessible and unobstructed in the work area.[12][13]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Chemical splash goggles and a full-face shield.[8][12]Protects against splashes and airborne dust. A face shield provides an essential secondary barrier, especially when handling more than milligram quantities.
Hand Protection Double-gloving with nitrile or butyl rubber gloves.[12]Aromatic amines can be absorbed dermally. Inspect gloves for any signs of degradation before use. Remove the outer glove immediately upon contamination and wash hands thoroughly after removing the inner glove.[14]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over non-synthetic clothing.[12] An impervious apron should be worn when handling larger quantities (>10 g).The nitro group imparts potential flammability. The lab coat must be fully buttoned with sleeves rolled down. This protects the skin from accidental contact.[12]
Respiratory A NIOSH-approved N95 (or higher) respirator.[1][12]Mandatory when handling the solid powder, even within a fume hood, to prevent inhalation of fine particles. For larger quantities or potential aerosol generation, a full-face respirator with appropriate cartridges is recommended.[4]
Foot Protection Closed-toe, chemical-resistant shoes.[12]Protects feet from spills and falling objects.

Operational Plan: From Vial to Solution

Adherence to a strict, methodical handling protocol is essential to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the compound, ensure all required PPE is correctly donned. Decontaminate the fume hood surface and lay down absorbent bench paper.

  • Weighing:

    • If possible, use an analytical balance with a draft shield located inside the fume hood.[1]

    • Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container.

    • Causality: The primary goal is to avoid generating dust. Slow, deliberate movements are critical. Tapping the spatula on the vial's edge should be done gently to dislodge material without aerosolizing it.

  • Dissolving:

    • Add the solvent to the container with the solid compound slowly, directing the stream down the side of the vessel to avoid splashing.[1]

    • If necessary, cap the container and gently agitate or sonicate to dissolve. If heating is required, use a controlled heating mantle with proper ventilation.

  • Post-Handling:

    • Thoroughly decontaminate the spatula and any other equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone).

    • Collect all cleaning solvents and contaminated disposable materials (weighing paper, gloves, bench paper) as hazardous waste.[1]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup prep1 Don all required PPE prep2 Prepare & decontaminate fume hood prep1->prep2 weigh Weigh solid compound (minimize dust) prep2->weigh dissolve Add solvent slowly to solid weigh->dissolve decon Decontaminate all non-disposable equipment dissolve->decon waste Segregate all contaminated items as hazardous waste decon->waste

Caption: A logical workflow for the safe handling of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Emergency Procedures: A Validated Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure RouteImmediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][11][15]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of running water and soap for at least 15 minutes. Seek immediate medical attention.[8][11][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][11][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][15]
Spill Response Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Protect: Ensure you are wearing the full complement of PPE as described in Section 3 before approaching the spill.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Dispose: Label the waste container as "Halogenated Organic Waste" and arrange for disposal through your institution's EHS department.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of halogenated nitroaromatic compounds can lead to significant environmental contamination.[5] A disciplined waste management protocol is non-negotiable.

Waste Segregation and Disposal
  • Isolate Halogenated Waste: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a halogenated organic compound. It must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste."[5][16]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical streams.[5][16] Mixing complicates the disposal process and can create additional hazards.

  • Disposal Method: The standard and required method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration conducted by a licensed hazardous waste disposal contractor.[5] This process destroys the toxic organic compounds, converting them into less harmful substances.

G start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled 'Halogenated Solid Waste' Container is_solid->solid_waste Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_waste Collect in Labeled 'Halogenated Liquid Waste' Container is_liquid->liquid_waste Yes sharps_waste Dispose in Designated Sharps Container is_sharp->sharps_waste Yes contact_ehs Contact EHS for Waste Pickup is_sharp->contact_ehs No solid_waste->contact_ehs liquid_waste->contact_ehs sharps_waste->contact_ehs

Caption: Disposal decision workflow for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline waste.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines? Source Not Specified.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Source Not Specified.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid. Benchchem.
  • 5-Bromo-2-nitroaniline Safety Data Sheet. Apollo Scientific.
  • Nitro Compounds Safety Information. University of Georgia Research.
  • Personal Protective Equipment: Chemical Handling. Good Day's Work.
  • 2-Bromo-4-(trifluoromethyl)aniline Safety Data Sheet. Source Not Specified.
  • 4-Bromo-2,5-difluoroaniline Safety Data Sheet. TCI America / Spectrum Chemical.
  • Organofluorine chemistry. Wikipedia.
  • Nitroset Safety Data Sheet. Nitroset.
  • 2,4,6-Tribromoaniline Safety Data Sheet. TCI Europe N.V.
  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI.
  • In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)aniline: Safety, Handling, and Experimental Protocols. Benchchem.
  • 2,4-Dibromo-6-(trifluoromethyl)aniline Safety Data Sheet. Thermo Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

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